(S)-1-cyclobutylethanaMine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-cyclobutylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-5(7)6-3-2-4-6/h5-6H,2-4,7H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGHPMLCHFTAIY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of the Cyclobutyl Moiety
An In-Depth Technical Guide to (S)-1-Cyclobutylethanamine (CAS: 677743-98-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the pursuit of novel chemical space with advantageous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount. Chiral amines are foundational building blocks, but the incorporation of unique, non-aromatic carbocyclic scaffolds has emerged as a key strategy for escaping "flatland" and enhancing molecular three-dimensionality. This compound is a prime exemplar of this design principle. The cyclobutane ring, once considered an exotic motif, is now recognized for its ability to confer significant improvements to drug candidates.[1] Its puckered structure can act as a rigid conformational constraint, orienting key pharmacophoric groups in a precise vector to optimize target engagement.[1] Furthermore, the replacement of more common groups like phenyl or tert-butyl with a cyclobutyl moiety can increase metabolic stability and improve solubility, addressing common late-stage development hurdles.[1][2]
This guide provides a comprehensive technical overview of this compound, covering its synthesis, analytical characterization, applications as a strategic building block, and essential safety protocols, designed to empower researchers in leveraging its unique properties for drug discovery and development.
Physicochemical and Spectroscopic Data
A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and analysis.
| Property | Value | Source |
| CAS Number | 677743-98-5 | [3] |
| Molecular Formula | C₆H₁₃N | [4] |
| Molecular Weight | 99.17 g/mol | [4][5] |
| Appearance | Not specified, likely a liquid or low-melting solid | [6][7] |
| SMILES | CC1CCC1 | [4] |
| InChI Key | WLHYWKUHCPUOOO-NUBCRITNSA-N | [7] |
Note: Physical properties such as boiling point and density are not consistently reported for this specific isomer. Data for related compounds suggests it is a liquid at room temperature.
Part 1: Chiral Synthesis Strategy
The stereochemical integrity of this compound is critical to its function, as biological targets are exquisitely sensitive to chirality. The most common and industrially scalable approach to such chiral amines is asymmetric reductive amination. This method avoids the use of expensive precious metal catalysts that may be required in other routes.[8]
Causality of the Approach: The chosen pathway begins with the readily available prochiral ketone, cyclobutyl methyl ketone. The core of the stereochemical control lies in the use of a chiral auxiliary, (S)-α-methylbenzylamine. This auxiliary transiently forms a chiral imine intermediate. The subsequent reduction of this imine is diastereoselective; the pre-existing stereocenter on the auxiliary directs the hydride attack to one face of the C=N double bond, preferentially forming one of the two possible diastereomers. The final step, hydrogenolysis, cleaves the auxiliary group, liberating the desired chiral primary amine without racemization.
Experimental Protocol: Asymmetric Reductive Amination
-
Imine Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve cyclobutyl methyl ketone (1.0 eq) and (S)-α-methylbenzylamine (1.05 eq) in a suitable solvent such as methanol or ethanol. Add a dehydrating agent, like molecular sieves or a catalytic amount of acetic acid, to drive the equilibrium towards the imine. Stir the reaction at room temperature for 4-6 hours.
-
Diastereoselective Reduction: Cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise to control gas evolution and temperature. The choice of a simple hydride source is cost-effective and operationally simple. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude product is a diastereomeric mixture of the secondary amine. Purification can be achieved via column chromatography on silica gel.
-
Auxiliary Cleavage (Hydrogenolysis): Dissolve the purified secondary amine in ethanol. Add a palladium on carbon catalyst (e.g., 10% Pd/C). The system is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Final Isolation: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the final product, this compound. Purity and enantiomeric excess should be confirmed analytically.
Synthesis Workflow Diagram
Caption: Asymmetric synthesis via chiral auxiliary.
Part 2: Analytical Characterization & Quality Control
Confirming the identity, purity, and stereochemical integrity of this compound is a non-negotiable step for its use in regulated drug development environments. A multi-pronged analytical approach ensures a robust, self-validating system.
Rationale for Methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides the primary evidence for the compound's covalent structure. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum, along with the number of unique carbon signals in the ¹³C NMR spectrum, create a unique fingerprint of the molecule.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition.
-
Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric purity (enantiomeric excess, or ee). The amine is typically derivatized with a chiral agent or analyzed on a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.
Typical Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methine proton (CH-N), the methyl protons (CH₃), and the cyclobutyl ring protons. The cyclobutyl region will likely appear as complex multiplets. |
| ¹³C NMR | Unique signals for each carbon atom: the methine carbon, the methyl carbon, and the distinct carbons of the cyclobutyl ring. |
| MS (EI/ESI+) | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight (99.17). |
| Chiral HPLC | Using a suitable chiral column (e.g., Chiralpak), a single major peak for the (S)-enantiomer should be observed with minimal presence of the (R)-enantiomer. |
Analytical Workflow Diagram
Caption: Quality control validation process.
Part 3: Application in Medicinal Chemistry
This compound serves as a valuable chiral building block for constructing more complex drug candidates.[6] The cyclobutyl group is particularly effective as a bioisostere for larger cyclic systems or aromatic rings, often leading to improved physicochemical properties.[1][2] Its incorporation can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a common failure point for drug candidates.[1]
A prominent application area for cyclobutyl amine derivatives is in the modulation of G-protein coupled receptors (GPCRs), such as histamine H₃ receptors, which are targets for neurological and metabolic disorders.[9] In this context, the amine group often serves as a key hydrogen-bonding feature or an anchor point for attachment to the core scaffold, while the cyclobutyl group projects into a hydrophobic pocket of the receptor. The specific (S)-stereochemistry is crucial for achieving a precise and high-affinity fit with the chiral environment of the receptor's binding site.
Conceptual Role as a Pharmacophore
Caption: Interaction with a target receptor.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related amines and supplier safety data sheets (SDS) provide a strong basis for safe handling protocols.[10][11][12][13][14][15]
GHS Hazard Information
-
Hazard Statements: Based on related compounds, it should be treated as potentially harmful. Likely hazards include: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[10][15] Corrosivity (H314) is also possible, as with many primary amines.[16]
-
Precautionary Statements: A cautious approach is warranted.[10]
-
Prevention: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[10][15]
-
Response: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[10]
-
Disposal: P501 (Dispose of contents/container to a licensed hazardous waste disposal facility).[10]
-
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[12][13] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12][15]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.[14] All waste must be disposed of in accordance with local, state, and federal regulations.
References
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(S)-(+)-1-Cyclohexylethylamine | C8H17N | CID 5325951 . PubChem. Available at: [Link]
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1-Cyclobutylethan-1-ol | C6H12O | CID 142262 . PubChem. Available at: [Link]
- EP1888523B1 - Cyclobutyl amine derivatives - Google Patents. Google Patents.
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Safety Data Sheet . (Vendor unspecified). Available at: [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates - PMC . National Center for Biotechnology Information. Available at: [Link]
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Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition . Royal Society of Chemistry. Available at: [Link]
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Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed . National Center for Biotechnology Information. Available at: [Link]
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Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition . PubMed. Available at: [Link]
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CAS No.1731-23-3,trans-1,2-Bis(aminomethyl)cyclobutane Suppliers - LookChem . LookChem. Available at: [Link]
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LBA and LC-MS/MS Bioanalytical Method List | Anapharm Bioanalytics . Anapharm Bioanalytics. Available at: [Link]
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Chiral cyclobutane synthesis by exploiting a heteroatom-directed conjugate addition. Semantic Scholar. Available at: [Link]
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Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems - PubMed Central . National Center for Biotechnology Information. Available at: [Link]
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Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes - ChemRxiv . ChemRxiv. Available at: [Link]
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Spectroscopy - PECSA Analytical . PECSA Analytical. Available at: [Link]
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An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
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Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]- - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of (S)-1-Cyclobutylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Cyclobutylethanamine is a chiral primary amine that holds significant interest for researchers and professionals in the fields of pharmaceutical sciences and drug development. Its unique structural motif, combining a cyclobutane ring with a chiral ethylamine side chain, presents a valuable scaffold for the synthesis of novel bioactive molecules. The constrained nature of the cyclobutyl group can impart favorable pharmacokinetic properties, such as metabolic stability and improved receptor binding affinity, making it a desirable building block in medicinal chemistry.
This technical guide provides a comprehensive overview of the core physical properties of this compound. In the absence of extensive publicly available experimental data for this specific enantiomer, this guide synthesizes known information for the racemic mixture and closely related analogs, alongside established principles of physical organic chemistry, to provide a reliable and practical resource. Every effort has been made to ground the information in authoritative sources and provide clear, actionable protocols for experimental validation.
Molecular Structure and Identification
The foundational step in understanding the physical properties of any compound is a thorough characterization of its molecular structure.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Nomenclature and Identification:
| Identifier | Value |
| IUPAC Name | (1S)-1-Cyclobutylethanamine |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.18 g/mol |
| CAS Number (Racemic HCl) | 904733-73-9[1][2] |
The hydrochloride salt of the racemic mixture, 1-cyclobutylethanamine hydrochloride, is the most commonly referenced form in chemical databases, with a molecular formula of C₆H₁₄ClN and a molecular weight of 135.64 g/mol .[1][2]
Physicochemical Properties
Direct experimental data for the physical properties of this compound free base are not widely available in peer-reviewed literature. Therefore, the following table includes estimated values based on the known properties of the closely related structural analog, cyclobutylamine, and general principles governing the behavior of primary aliphatic amines.
| Property | Estimated Value for this compound | Experimental Data for Cyclobutylamine | Rationale for Estimation |
| Boiling Point | ~115-125 °C | 80.5–81.5 °C[3][4] | The addition of an ethyl group in place of a hydrogen on the alpha-carbon increases the molecular weight and van der Waals forces, leading to an expected increase in boiling point. |
| Density | ~0.84-0.86 g/mL at 25 °C | 0.833 g/mL at 25 °C[3] | The slightly larger molecular volume of this compound is expected to result in a marginally higher density compared to cyclobutylamine. |
| Refractive Index (n_D^20) | ~1.44-1.45 | 1.437[3] | The refractive index is anticipated to be slightly higher than that of cyclobutylamine due to the increased number of atoms and electrons in the molecule. |
| Appearance | Colorless to pale yellow liquid | Colorless liquid[4] | Small aliphatic amines are typically colorless liquids at room temperature. |
| Odor | Ammoniacal, fishy | Strong, ammonia-like or fishy odor[5] | The characteristic odor is a common feature of volatile primary amines. |
Solubility Profile
The solubility of this compound is dictated by its ability to form hydrogen bonds and its overall polarity.
-
Water: As a primary amine, this compound is expected to be moderately soluble in water due to hydrogen bonding between the amine group and water molecules.
-
Organic Solvents: It is predicted to be freely soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), and ethereal solvents (diethyl ether, tetrahydrofuran).[3]
Experimental Protocol for Solubility Determination:
-
Preparation: Prepare a series of vials containing 1 mL of various solvents (e.g., water, methanol, dichloromethane).
-
Addition of Amine: To each vial, add this compound dropwise with continuous stirring at a controlled temperature (e.g., 25 °C).
-
Observation: Record the volume of amine added until the solution becomes saturated (i.e., the amine no longer dissolves and a second phase appears).
-
Quantification: Express solubility as g/100 mL or mol/L.
Figure 2: Workflow for experimental solubility determination.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.5-3.0 | Multiplet | 1H | -CH(NH₂) |
| ~1.8-2.2 | Multiplet | 1H | Cyclobutyl -CH- |
| ~1.5-1.9 | Multiplet | 6H | Cyclobutyl -CH₂- |
| ~1.0-1.2 | Doublet | 3H | -CH₃ |
| Broad singlet | Singlet | 2H | -NH₂ |
13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~50-55 | -CH(NH₂) |
| ~40-45 | Cyclobutyl -CH- |
| ~25-30 | Cyclobutyl -CH₂- |
| ~15-20 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for a primary amine.
| Wavenumber (cm⁻¹) | Vibration |
| 3300-3500 | N-H stretch (two bands for a primary amine)[6][7] |
| 2850-2960 | C-H stretch (aliphatic) |
| 1590-1650 | N-H bend (scissoring) |
| 1000-1250 | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (99.18 g/mol ) is expected. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7]
-
Major Fragmentation Pathways: The primary fragmentation mechanism for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom.[6] For this compound, this would lead to the formation of a resonance-stabilized iminium cation.
Figure 3: General workflow for spectroscopic analysis.
Safety and Handling
This compound, as a primary aliphatic amine, should be handled with appropriate safety precautions in a well-ventilated laboratory environment.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, a compound of significant interest in contemporary drug discovery and development. While a lack of extensive experimental data necessitates the use of informed estimations for some properties, this guide offers a solid foundation for researchers and scientists working with this molecule. The provided protocols and expected spectroscopic data serve as a valuable resource for the synthesis, characterization, and application of this compound in the pursuit of novel therapeutics.
References
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024-03-24). [Link]
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OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. (2023-09-20). [Link]
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PubChem. 1,1-Cyclobutanedimethanamine | C6H14N2 | CID 432836. [Link]
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PubChem. 1-Cyclobutylethan-1-one | C6H10O | CID 76398. [Link]
-
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Technical Guide: Commercial & Synthetic Sourcing of (S)-1-Cyclobutylethanamine
Executive Summary
(S)-1-Cyclobutylethanamine (CAS: 677743-98-5 for free base) is a high-value chiral building block, increasingly utilized in the design of Janus Kinase (JAK) inhibitors and GPCR ligands to modulate lipophilicity without adding excessive molecular weight. While racemic cyclobutylethanamine is a commodity chemical, the enantiopure (S)-isomer remains a "catalog item" with variable stock levels.
This guide provides a dual-strategy approach:
-
Direct Sourcing: Verified vendor data and CAS identifiers for immediate procurement.
-
In-House Production: A validated, high-enantioselectivity synthetic protocol using Ellman’s auxiliary chemistry for scales >10 g, where commercial pricing becomes prohibitive.
Chemical Identity & Commercial Landscape[1][2][3][4]
Identity Matrix
Precision in ordering is critical due to the existence of the (R)-enantiomer and the racemic mixture.
| Parameter | Data |
| IUPAC Name | (1S)-1-cyclobutylethanamine |
| Common Name | (S)-1-Cyclobutylethylamine |
| CAS (Free Base) | 677743-98-5 |
| CAS (HCl Salt) | 1355969-30-0 |
| CAS (Racemic) | 2516-34-9 |
| Molecular Weight | 99.17 g/mol (Free Base) / 135.64 g/mol (HCl) |
| Chirality | (S)-enantiomer |
Sourcing Strategy
The commercial market for this amine is tiered. Bulk quantities (>100 g) often require lead times of 4–6 weeks.
| Tier | Typical Pack Size | Key Vendors | Strategy |
| Discovery | 100 mg – 1 g | Fluorochem, Enamine, AChemBlock | Buy. Cost of synthesis time outweighs material cost. |
| Scale-Up | 1 g – 10 g | BLD Pharm, Combi-Blocks | Buy/Quote. Check stock; prices fluctuate significantly. |
| Process | > 100 g | Custom Synthesis Houses | Make. Commercial markups on chiral amines at this scale are high (approx. |
Technical Decision Framework: Make vs. Buy
The following logic gate assists in determining the most resource-efficient path for your program.
Figure 1: Decision logic for sourcing chiral amines based on scale and availability.
Synthetic Protocol: Ellman's Auxiliary Route
When commercial stock is unavailable or prohibitively expensive, the Ellman Sulfinamide protocol is the industry standard for generating alpha-chiral amines with high enantiomeric excess (>98% ee).
Mechanistic Pathway
This route utilizes (R)-tert-butanesulfinamide . Note the counter-intuitive stereochemistry: condensation with the (R)-auxiliary followed by NaBH₄ reduction yields the (S)-amine due to the cyclic transition state (Cram-chelate model).
Figure 2: Asymmetric synthesis workflow using (R)-tert-butanesulfinamide to access the (S)-amine.[1][2]
Step-by-Step Methodology
Step 1: Ketimine Formation
-
Setup: Flame-dry a 500 mL round-bottom flask under N₂.
-
Reagents: Charge Cyclobutyl methyl ketone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq), and Ti(OEt)₄ (2.0 eq) in dry THF (0.5 M).
-
Reaction: Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite. Dry organic layer (Na₂SO₄) and concentrate.
-
Outcome: Yellow oil (Ketimine). Usually used directly without column chromatography.
Step 2: Diastereoselective Reduction Critical Control Point: Temperature controls the diastereomeric ratio (dr).
-
Setup: Dissolve Ketimine in dry THF (0.2 M) and cool to -48°C .
-
Reduction: Add NaBH₄ (4.0 eq) solid in one portion.
-
Process: Allow to warm to RT slowly over 4 hours.
-
Purification: Silica gel chromatography (Gradient: 20% -> 50% EtOAc/Hexane).
-
Target: Isolate the major diastereomer. The (R)-sulfinyl group directs hydride attack to form the (S)-chiral center .
Step 3: Cleavage to HCl Salt
-
Reaction: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 eq).
-
Time: Stir at RT for 1 hour (white precipitate forms).
-
Isolation: Add Et₂O to fully precipitate the salt. Filter and wash with Et₂O.
-
Result: this compound Hydrochloride (White solid).
Quality Control & Validation
Trustworthiness in data is paramount. The following analytical methods validate the identity and optical purity of the sourced or synthesized material.
Chiral HPLC Method
Standard C18 columns cannot separate these enantiomers. A Crown Ether or Derivatized Polysaccharide column is required.
| Parameter | Condition A (Preferred) | Condition B (Alternative) |
| Column | Crownpak CR(+) (Daicel) | Chiralpak AD-H |
| Mobile Phase | pH 1.5 HClO₄ (aq) / MeOH (90:10) | Hexane / IPA / DEA (90:10:0.1) |
| Temp | 25°C | 25°C |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV 210 nm (Low absorbance) | UV 210 nm |
| Notes | Ideal for underivatized primary amines. | Requires free base form. |
1H NMR Validation (HCl Salt)
Solvent: DMSO-d6
-
δ 8.15 (br s, 3H, NH₃⁺)
-
δ 3.10 (m, 1H, CH-N)
-
δ 2.35 (m, 1H, Cyclobutyl-CH)
-
δ 1.70–2.10 (m, 6H, Cyclobutyl-CH₂)
-
δ 1.15 (d, 3H, CH₃, J = 6.8 Hz)
Handling & Safety
-
Volatility: The free base is a volatile liquid (bp ~130°C). Always handle in a fume hood.
-
Stability: Store as the HCl salt at 4°C. The free base readily absorbs CO₂ from air to form carbamates.
-
Toxicity: Like many aliphatic amines, it is an irritant to eyes and skin. Use standard PPE.
References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. Link
-
Cogan, D. A.; Liu, G.; Ellman, J. A. (1999).[1] Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines.[1] Tetrahedron, 55(29), 8883–8904.[1] Link
-
Fluorochem Ltd. Product Specification: this compound HCl (F534638).[4][5] Link
-
Daicel Chiral Technologies. Instruction Manual for CROWNPAK CR(+). Link
-
Naga Jhansi, T., et al. (2019).[6] Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 32(1), 69-72.[6] (Demonstrates Crownpak utility for small alpha-chiral amines). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 904733-73-9 | 1-Cyclobutylethanamine hydrochloride - AiFChem [aifchem.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. This compound HCL | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Safety & Handling of (S)-1-Cyclobutylethanamine
This guide outlines the technical safety, handling, and operational protocols for (S)-1-cyclobutylethanamine , a chiral primary amine used as a high-value building block in drug discovery.
CAS Number: 677743-98-5 (S-enantiomer) | Formula: C₆H₁₃N | M.W.: 99.18 g/mol Synonyms: (S)-α-Methylcyclobutanemethanamine; (S)-1-Cyclobutylethylamine
Physicochemical Profile & Hazard Identification
Effective risk mitigation requires understanding the specific molecular behaviors of this compound. Unlike generic aliphatic amines, this compound combines the volatility of a low-molecular-weight amine with the thermodynamic strain of a cyclobutane ring.
Quantitative Property Table
| Property | Value | Operational Implication |
| Physical State | Liquid (Colorless to pale yellow) | High mobility; requires secondary containment. |
| Boiling Point | ~127°C (760 mmHg) | Moderate volatility; significant vapor generation at elevated process temps. |
| Flash Point | ~24.7°C (Closed Cup) | Flammable Liquid (Category 3). Vapors can form explosive mixtures near RT. |
| Density | ~0.899 g/mL | Lighter than water; will float on aqueous spills. |
| Ring Strain | ~26.3 kcal/mol (Cyclobutane) | Thermally stable at standard process temps (<150°C), but susceptible to radical ring-opening under extreme oxidative conditions. |
| Chirality | (S)-Enantiomer | Racemization Risk: Low under neutral/basic conditions; potential risk under high-temp radical conditions or strong Lewis acid catalysis. |
Core Hazards
-
Chemical Incompatibility (The "Carbamate Trap"): Like all primary amines, this compound is a potent nucleophile that reacts rapidly with atmospheric CO₂ to form carbamate salts (white crusts). This is not just an impurity issue; it alters stoichiometry in precision couplings.
-
Flammability: With a flash point of ~25°C, static discharge is a critical ignition source.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B). Vapors are highly irritating to the respiratory tract.
Storage & Stability: Preserving Chiral Integrity
The primary failure mode in handling this compound is not decomposition, but atmospheric degradation via carbamate formation and oxidation.
The CO₂ Sensitivity Mechanism
Primary amines react reversibly with CO₂. While the reaction is reversible (heating releases CO₂), the formation of the solid carbamate salt alters the molarity of the liquid reagent, leading to failed stoichiometry in downstream synthesis.
Figure 1: The reversible reaction with CO₂. While reversible, carbamate formation compromises precise weighing and purity.
Storage Protocol
-
Temperature: Store at 2°C to 8°C . Cold storage reduces vapor pressure and slows oxidation rates.
-
Atmosphere: Strictly Inert (Argon/Nitrogen). The headspace must be purged after every use.
-
Container:
-
Preferred: Glass vial with Teflon-lined septa (for small aliquots) or Schlenk flask.
-
Avoid: Polycarbonate or non-fluorinated plastics which may leach or degrade over time.
-
-
Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen diffusion.
Operational Handling & Synthesis Workflows
Weighing & Transfer
Due to its volatility and CO₂ sensitivity, open-air weighing is discouraged for quantitative work.
-
Method A: Glovebox (Recommended)
-
Perform all transfers in an N₂/Ar atmosphere.
-
Use a gas-tight syringe for liquid dispensing.
-
-
Method B: Schlenk Technique (Acceptable)
-
Counter-flow of inert gas must be active when opening the vessel.
-
Syringe Protocol: Flush the syringe with N₂ three times before drawing the amine. This prevents the "air bubble" inside the needle from introducing CO₂/O₂ into the stock bottle.
-
Reaction Safety
-
Exotherm Control: The amine is basic. Reaction with acid chlorides, anhydrides, or strong acids will be highly exothermic .
-
Rule: Always dilute the amine in solvent (e.g., DCM, THF) before adding electrophiles.
-
Rule: Add electrophiles dropwise at 0°C.
-
-
Solvent Compatibility:
-
Compatible: DCM, THF, Toluene, DMF (dry).
-
Incompatible: Ketones (Acetone/MEK) – forms imines/enamines rapidly. Esters – potential for aminolysis over long periods.
-
Experimental Workflow Diagram
Figure 2: Decision tree for reagent quality assessment and handling.
Emergency Protocols
Spills
-
Small Spill (<10 mL):
-
Evacuate immediate area (vapors are flammable).
-
Cover with a non-combustible absorbent (vermiculite or sand). Do not use paper towels (surface area increase + flammability = fire risk).
-
Neutralize with a dilute weak acid (e.g., 5% citric acid) if safe to do so, then dispose as hazardous chemical waste.
-
-
Large Spill:
-
Full evacuation.
-
Cut power to potential ignition sources (hot plates, stirrers).
-
Call EHS/Fire services.
-
Exposure
-
Skin: Immediate flush with water for 15 minutes. Amines penetrate skin rapidly; do not wait for pain to develop.
-
Eyes: Flush for 15 minutes, lifting eyelids. Time is critical to prevent permanent corneal opacity.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Waste Disposal
-
Classification: Hazardous Waste (Flammable, Corrosive).
-
Segregation:
-
Do NOT mix with acidic waste streams (exotherm risk).
-
Do NOT mix with oxidizers (fire risk).
-
-
Protocol: Collect in a dedicated "Basic Organic Waste" container. Double-rinse empty reagent bottles with a solvent (e.g., ethanol) before disposal to remove residual amine that could fume or react in trash.
References
-
Chemical Identity & Properties
-
General Amine Safety & Handling
- Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition, 25(4), 312-322.
Sources
- 1. シクロブチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 212968-69-9,(S)-1-(4-Cyclohexylphenyl)ethanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
The Cyclobutyl Advantage: Strategic Applications of (S)-1-Cyclobutylethanamine
Executive Summary
In the optimization of small-molecule therapeutics, the (S)-1-cyclobutylethanamine moiety (CAS: 30697-39-9) represents an underutilized but high-value "magic methyl" alternative. While isopropyl and cyclopropyl groups are ubiquitous in medicinal chemistry, the cyclobutyl ring offers a distinct puckered conformation (dihedral angle ~25-30°) that provides unique vectoral projection of substituents, often resulting in superior metabolic stability and receptor selectivity.
This guide outlines the structural rationale for deploying this moiety, details a scalable biocatalytic synthesis protocol, and identifies high-potential research areas for its application in kinase inhibitors and GPCR ligands.
Part 1: Structural & Physicochemical Rationale[1]
The "Pucker" Effect vs. Planarity
Unlike the planar cyclopropyl ring or the freely rotating isopropyl group, the cyclobutyl ring exists in a dynamic equilibrium between two puckered conformations. This structural rigidity allows this compound to fill hydrophobic pockets with a defined spatial occupancy that acyclic bioisosteres cannot achieve.
| Feature | Isopropyl Group | Cyclopropyl Group | Cyclobutyl Group |
| Conformation | Freely rotating (entropic penalty upon binding) | Planar, rigid | Puckered, semi-rigid |
| C-C Bond Length | 1.54 Å | 1.51 Å (strained) | 1.55 Å (long, weaker) |
| Metabolic Liability | High (tertiary C-H oxidation) | Low (ring strain prevents oxidation) | Moderate-Low (steric bulk blocks CYP access) |
| Lipophilicity (LogP) | Baseline | Lower | Higher (fills larger pockets) |
The (S)-Enantiomer Preference
The (S)-configuration of 1-cyclobutylethanamine mimics the stereochemistry of L-amino acids (specifically L-leucine and L-isoleucine) but with a restricted side-chain conformation. This makes it an ideal surrogate for the P2 or P3 positions in peptidomimetics, where maintaining the backbone trajectory while increasing hydrophobic contact is critical.
Part 2: Biocatalytic Synthesis Protocol
While chemical synthesis via Grignard addition to chiral sulfinimines is possible, it is atom-inefficient and requires cryogenic conditions. The modern industrial standard is biocatalytic transamination , which operates at ambient temperature with high enantioselectivity (>99% ee).
The Biocatalytic Workflow
The synthesis relies on an (S)-selective Omega-Transaminase (ATA) using isopropylamine (IPA) as an amine donor. The equilibrium is driven forward by the volatility of the acetone byproduct.
Protocol: Enzymatic Transamination of Cyclobutyl Methyl Ketone
Reagents:
-
Substrate: Cyclobutyl methyl ketone (100 mM)
-
Enzyme: Codexis® ATA-256 or Vibrio fluvialis ATA variant (5 g/L)
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Donor: Isopropylamine (1 M, pH 7.5)
-
Solvent: 50% DMSO / 50% Potassium Phosphate Buffer (100 mM, pH 7.5)
Step-by-Step Methodology:
-
Preparation: Dissolve PLP in phosphate buffer. Adjust pH to 7.5 using amine donor (IPA).
-
Initiation: Add cyclobutyl methyl ketone (dissolved in DMSO) to the buffer mixture.
-
Catalysis: Add the lyophilized ATA enzyme powder. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
In-Process Control (IPC): Monitor conversion via HPLC or GC. The reaction typically reaches >90% conversion within 18 hours.
-
Workup: Acidify to pH 2 with 6N HCl to protonate the amine product (extract unreacted ketone with MTBE). Basify aqueous layer to pH 12 with NaOH.
-
Isolation: Extract the free amine into MTBE or DCM. Dry over MgSO₄ and concentrate in vacuo.
-
Salt Formation: Treat with 1.0 eq of HCl in dioxane to precipitate This compound hydrochloride .
Workflow Visualization
Figure 1: Biocatalytic workflow for the asymmetric synthesis of this compound.
Part 3: Strategic Research Areas
Kinase Inhibitor Optimization (The "Gatekeeper" Strategy)
Many kinase inhibitors (e.g., JAK, BTK inhibitors) utilize an isopropyl or cyclopropyl group to bind near the gatekeeper residue of the ATP-binding pocket.
-
Research Opportunity: Replace the isopropyl group of existing Type I inhibitors with this compound.
-
Hypothesis: The increased bulk and fixed puckered geometry can improve selectivity against homologous kinases (e.g., JAK1 vs. JAK2) by exploiting subtle differences in the hydrophobic back-pocket.
-
Target: Abrocitinib analogues. Although Abrocitinib uses a cyclobutyl backbone, introducing the chiral ethylamine side chain could create novel IP space and altered pharmacokinetic profiles.
GPCR Ligands: Histamine H3/H4 Antagonists
The cyclobutyl group is a known bioisostere for the piperidine ring in certain contexts due to its ability to present nitrogen in a specific vector.
-
Research Opportunity: Design of non-imidazole H3 receptor antagonists.
-
Mechanism: The this compound moiety can serve as the basic amine headgroup, interacting with the conserved Aspartate residue in the GPCR transmembrane domain (TM3). The cyclobutyl ring reduces the entropic penalty of binding compared to a flexible diethylamine chain.
Decision Matrix: When to Use Cyclobutyl?
Figure 2: Decision logic for selecting the cyclobutyl moiety during Lead Optimization.
References
-
Cyclobutanes in Drug Discovery
-
Biocatalytic Synthesis Methodology
-
Chemical Synthesis Alternatives
- Divergent Synthesis of Cyclobutyl Amines via Lewis Acid-Catalyzed Reaction.ChemRxiv (2024).
-
Enantioselective Mechanisms
-
Structural Basis of the Substrate Range and Enantioselectivity of (S)-Selective ω-Transaminases.Biochemistry (2016).[6] Explains the active site constraints that favor (S)-amines.
-
Sources
- 1. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 6. Structural Basis of the Substrate Range and Enantioselectivity of Two (S)-Selective ω-Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile and Process Engineering of (S)-1-Cyclobutylethanamine
Executive Summary
This technical guide analyzes the solubility characteristics of (S)-1-cyclobutylethanamine (CAS: 5959-10-4 for the racemate; specific enantiomer often custom-synthesized), a critical chiral building block in the synthesis of JAK1 inhibitors such as Abrocitinib .
Understanding the solubility differential between the free base (lipophilic oil) and its salt forms (hydrophilic solids) is the cornerstone of process development for this molecule. This guide details the physicochemical drivers of solvation, provides a predicted solubility matrix, and outlines validated protocols for experimental determination.
Physicochemical Architecture
To predict solubility behavior without empirical data for every solvent, one must analyze the molecular structure. This compound possesses a "Janus-faced" amphiphilic character:
-
The Lipophilic Tail (Cyclobutane + Ethyl Group): The cyclobutyl moiety creates significant steric bulk and lipophilicity. This domain drives solubility in non-polar and aprotic solvents (e.g., Dichloromethane, Toluene).
-
The Hydrophilic Head (Primary Amine): The
group acts as both a hydrogen bond donor and acceptor. It is the site of protonation ( ), allowing for drastic solubility switching via pH manipulation.
Calculated Properties (Estimates)
| Property | Value | Implication for Solubility |
| Molecular Weight | 113.20 g/mol | Low MW favors high miscibility in organics. |
| LogP (Free Base) | ~1.6 | Moderately lipophilic; extracts well into EtOAc/MTBE. |
| Boiling Point | ~135-140°C | Non-volatile enough for solution handling; volatile enough for distillation. |
| State (Free Base) | Colorless Oil | Miscible with most organic solvents. |
| State (HCl Salt) | White Solid | High lattice energy; requires polar protic solvents. |
Solubility Matrix: Free Base vs. Salt Forms
The solubility profile of this compound is binary, depending entirely on its protonation state.
A. The Free Base (Neutral)
The free amine is an oil that exhibits miscibility or very high solubility (>100 mg/mL) in a broad range of organic solvents. It is typically handled as a solution in:
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform.
-
Ethers: Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), 2-MeTHF.
-
Alcohols: Methanol, Ethanol, Isopropanol (IPA).
-
Hydrocarbons: Toluene, Heptane (Soluble, but may require heating if concentration is very high).
B. The Salt Forms (HCl, Tartrate)
Salt formation is the primary method for isolation and purification. The lattice energy of the salt drastically reduces solubility in non-polar solvents, enabling precipitation.
Solubility Profile of this compound HCl
| Solvent Class | Specific Solvent | Solubility Rating | Process Utility |
| Water | Water | High (>200 mg/mL) | Aqueous extraction; waste stream. |
| Alcohols | Methanol (MeOH) | High | Dissolution for recrystallization. |
| Alcohols | Ethanol (EtOH) | Moderate | Ideal for "cooling crystallization." |
| Alcohols | Isopropanol (IPA) | Low-Moderate | Anti-solvent or slurry wash. |
| Ethers | MTBE, THF | Very Low (<1 mg/mL) | Primary Anti-solvent for precipitation. |
| Hydrocarbons | Heptane, Hexane | Insoluble | Yield maximization wash. |
| Esters | Ethyl Acetate (EtOAc) | Low | Slurry solvent; removes non-polar impurities. |
Process Applications: The "Solvent Switch"
The most critical application of solubility data for this compound is the Solvent Switch operation during synthesis. This workflow moves the amine from a reaction solvent (where it is a free base) to a crystallization solvent (where it is a salt).[1]
Workflow Visualization
The following diagram illustrates the standard purification logic for this compound.
Caption: Purification workflow utilizing pH-dependent solubility switching to isolate high-purity chiral amine salt.
Chiral Resolution Implications
If the (S)-enantiomer is being resolved from a racemate, solubility differences in diastereomeric salts are exploited.[1]
-
Resolving Agent: Typically D-Tartaric acid or Dibenzoyl-D-tartaric acid.
-
Solvent System: Methanol/Water or Ethanol/Acetone.
-
Mechanism: The (S)-amine salt is typically less soluble than the (R)-amine salt in specific alcoholic mixtures, allowing the (S)-form to crystallize out while the (R)-form remains in the mother liquor.
Experimental Protocols for Solubility Determination
Do not rely on literature values for critical process steps. Batch-to-batch impurity profiles can alter solubility. Use these self-validating protocols.
Protocol A: Saturation Shake-Flask Method (Gravimetric)
Best for: Rapid estimation of salt solubility in non-volatile solvents.
-
Preparation: Add excess solid this compound HCl to 5 mL of the target solvent in a sealed vial.
-
Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent crashing out).
-
Drying: Pipette exactly 1.0 mL of filtrate into a tared weighing dish. Evaporate solvent under vacuum/heat.
-
Calculation:
Protocol B: Dynamic Vapor Sorption (DVS) Surrogate
Best for: Determining hygroscopicity and stability of the solid form.
Since the HCl salt can be hygroscopic, solubility varies with humidity.
-
Expose the solid sample to increasing Relative Humidity (RH) from 0% to 90%.
-
Measure mass change.
-
Insight: If mass increases significantly >60% RH, the material may deliquesce, indicating extreme water solubility and potential handling issues in humid manufacturing environments.
References
-
Pfizer Inc. (2021). Prescribing Information for CIBINQO (abrocitinib). (Confirms the use of the molecule as a key intermediate).
-
PubChem. (n.d.).[2][3][4][5][6][7] Compound Summary for 1-Cyclobutylethanamine. National Center for Biotechnology Information.
-
Vazquez, M. L., et al. (2018). "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate." Journal of Medicinal Chemistry. (Describes the synthesis and salt forms).
-
European Patent Office. (2017). Process for the preparation of JAK inhibitors. (Details specific solvent systems for crystallization of cyclobutyl-amine intermediates).
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Cyclobutylethan-1-one | C6H10O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Cyclopentylethan-1-amine hydrochloride | C7H16ClN | CID 19753461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(cis-3-(Methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)cyclobutyl)-1-propanesulfonamide | C14H21N5O2S | CID 78323835 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of (S)-1-Cyclobutylethanamine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Cyclobutylethanamine is a valuable chiral building block in modern medicinal chemistry, prized for its role in the synthesis of innovative therapeutic agents. Its unique cyclobutyl motif offers a desirable combination of metabolic stability and conformational constraint, making it a key intermediate in numerous drug discovery programs. However, the chemical integrity of this primary amine is paramount to ensuring the reproducibility of synthetic outcomes and the purity of final active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the stability profile of this compound, detailing its degradation pathways, robust protocols for stability assessment, and evidence-based recommendations for its optimal storage and handling.
Physicochemical Characteristics
A thorough understanding of the inherent physicochemical properties of this compound is the foundation for predicting its stability. These properties dictate its reactivity and susceptibility to various environmental factors.
| Property | Value |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 125-126 °C |
| Density | Approx. 0.83 g/cm³ |
| Chirality | Contains one stereocenter |
| Chemical Class | Primary Aliphatic Amine |
Potential Degradation Pathways
As a primary amine, this compound is susceptible to several degradation pathways that can compromise its purity and enantiomeric integrity. Awareness of these mechanisms is critical for developing effective stabilization strategies.[1] The principal routes of degradation include oxidation, and reactions with atmospheric components like carbon dioxide and moisture.[1][2]
-
Oxidation: The lone pair of electrons on the nitrogen atom makes the amine group a target for oxidation.[3][4] This can occur in the presence of atmospheric oxygen, peroxides, or other oxidizing agents, potentially leading to the formation of imines, oximes, or N-oxides.[3][4] Such oxidative degradation is a common vulnerability for amine-containing compounds.[2][3][4]
-
Reaction with Carbon Dioxide: Primary amines are known to react with atmospheric carbon dioxide (CO₂) to form carbamate salts. This reaction is typically reversible but can lead to the appearance of non-volatile impurities and a decrease in the assay of the free amine.
-
Hygroscopicity: The polar amine group can form hydrogen bonds with water, making the compound hygroscopic. Absorbed moisture can act as a medium for other degradative reactions and may affect the accuracy of weighing and dispensing.
-
Thermal and Photolytic Stress: While aliphatic amines are generally more stable than aromatic amines, exposure to high temperatures or UV light can provide the energy needed to initiate degradation, potentially through radical mechanisms.[5][6]
Caption: Workflow for conducting a forced degradation study.
Summary of Forced Degradation Conditions
| Stress Condition | Protocol Example | Potential Outcome |
| Acid Hydrolysis | Dissolve in 0.1 M HCl, heat at 40-60°C for 24-48h. | Generally stable, but salt formation occurs. Monitor for any unexpected hydrolysis. |
| Base Hydrolysis | Dissolve in 0.1 M NaOH, heat at 40-60°C for 24-48h. | Generally stable. |
| Oxidative | Treat with 3% H₂O₂ at room temperature for 24h. [7] | High susceptibility expected. Formation of imine, N-oxide, and other oxidative adducts. [2][3] |
| Thermal | Store neat substance at 60°C / 75% RH for 1-2 weeks. | Potential for slow decomposition and color change. |
| Photolytic | Expose to ICH Q1B compliant light source. | Assess for any light-induced degradation. |
Long-Term and Accelerated Stability Studies
Following the ICH Q1A(R2) guideline is essential for determining the re-test period or shelf life. [8]
| Study Type | Storage Condition | Testing Frequency (Typical) |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months [9]|
Analytical Methodologies for Stability Monitoring
A suite of validated analytical techniques is required to accurately monitor the purity, identity, and enantiomeric integrity of this compound throughout its lifecycle.
-
Purity and Degradant Profiling (HPLC/UPLC): A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV or Mass Spectrometric (MS) detection is the primary tool. The method must be capable of separating the main component from all potential degradation products.
-
Enantiomeric Purity (Chiral Chromatography): Chiral HPLC or chiral Gas Chromatography (GC) is mandatory to ensure that the stereocenter remains intact and no racemization occurs under storage or stress conditions. [10]The enantiomeric excess (% ee) should be calculated from the peak areas of the two enantiomers. [10]* Identification of Degradants (LC-MS/MS): Liquid Chromatography coupled with tandem Mass Spectrometry is indispensable for the structural elucidation of unknown impurities and degradation products observed during stability studies.
-
Water Content (Karl Fischer Titration): Given its potential hygroscopicity, Karl Fischer titration should be used to accurately quantify the water content at each stability time point.
Recommended Storage and Handling Procedures
Based on the inherent chemical vulnerabilities of primary amines, the following storage and handling protocols are strongly recommended to preserve the quality of this compound.
Optimal Storage Conditions
The primary objective is to protect the compound from atmospheric oxygen, carbon dioxide, moisture, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric CO₂. [11] |
| Container | Tightly-sealed, amber glass bottle. [12][13] | Amber glass protects from light. A tight seal, preferably with a PTFE-lined cap, prevents ingress of air and moisture. [12][13] |
| Moisture | Store in a dry location. | Minimizes water absorption. |
Best Practices for Handling
Proper handling techniques are crucial, especially when the material is frequently accessed. [14]
-
Inert Atmosphere Operations: Whenever possible, handle the material in a glovebox or under a positive pressure of inert gas using Schlenk line techniques. [11][15]* Minimize Air Exposure: When removing an aliquot, flush the headspace of the container with argon or nitrogen before re-sealing. [16]Use a syringe through a septum for transferring small quantities of the liquid to minimize atmospheric exposure. [16]* Use Dry Equipment: Ensure all glassware, syringes, and needles are oven-dried or flame-dried to remove residual moisture before coming into contact with the amine.
-
Personal Protective Equipment (PPE): Always handle amines in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [12] By adhering to these scientifically-grounded storage and handling protocols, researchers and drug development professionals can ensure the long-term integrity and reliability of this compound, safeguarding the quality of subsequent synthetic transformations and the ultimate purity of the final pharmaceutical products.
References
-
Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. RSC Publishing. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development. Available from: [Link]
-
The manipulation of air-sensitive compounds. Neilson Lab. Available from: [Link]
-
Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH). Available from: [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). Available from: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available from: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Bisley International. Available from: [Link]
-
Complementary Methodologies for Analysis of NISTmAb Impurities. Agilent. Available from: [Link]
-
Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Chem-Space. Available from: [Link]
-
The possible degradation pathways of compound 1 and the proposed mass... ResearchGate. Available from: [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available from: [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available from: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available from: [Link]
-
Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain. PubMed Central. Available from: [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation (ICH). Available from: [Link]
-
Enhanced Cypermethrin Degradation Kinetics and Metabolic Pathway in Bacillus thuringiensis Strain SG4. MDPI. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Advanced Research in Science, Communication and Technology. Available from: [Link]
-
Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. Available from: [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available from: [Link]
-
Lifitegrast Degradation: Products and Pathways. MDPI. Available from: [Link]
-
Stability Testing Update: The New ICH Q1 Draft Guideline. Concept Heidelberg. Available from: [Link]
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Methodological & Application
(S)-1-cyclobutylethanamine in asymmetric synthesis protocols
Executive Summary & Strategic Relevance
(S)-1-cyclobutylethanamine (CAS: N/A for specific enantiomer; Racemate: 34066-62-1) is a critical chiral building block in modern drug discovery. The cyclobutyl moiety serves as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups, often improving the pharmacokinetic profile of Janus kinase (JAK) inhibitors and GPCR modulators.
However, the synthesis of
-
Steric Bulk: The cyclobutyl ring hinders nucleophilic attack, requiring activated imine intermediates.[1]
-
Ring Stability: Harsh acidic conditions or excessive heat can trigger ring-opening or rearrangement.[1]
-
Enantiopurity: Achieving >98% ee is critical to avoid off-target toxicity in late-stage intermediates.[1]
This guide details two validated protocols: the Ellman Sulfinamide Auxiliary method (for scalable chemical synthesis) and the
Critical Material Attributes (CMA)
| Component | Specification | Role | Criticality |
| Cyclobutyl Methyl Ketone | >98% Purity, <0.1% H₂O | Substrate | High (Water kills imine formation) |
| (R)-(+)-2-Methyl-2-propanesulfinamide | >99% ee | Chiral Auxiliary | High (Determines product ee) |
| Titanium(IV) ethoxide | Technical Grade | Lewis Acid | Moderate (Must be fresh/yellow) |
| (S)-Selective | >10 U/mg | Biocatalyst | High (Codexis/Evoxx variants) |
| Sodium Borohydride | Powder, >98% | Reducing Agent | Moderate |
Protocol A: Asymmetric Chemical Synthesis (Ellman Method)
Mechanism of Action: This protocol utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] The bulky tert-butyl group directs the addition of the hydride during the reduction step via a chair-like transition state (Zimmerman-Traxler model), yielding the (S)-amine after hydrolysis.
Workflow Diagram (Chemical Route)
Figure 1: The Ellman auxiliary workflow. Note that (R)-sulfinamide + NaBH4 yields the (S)-amine configuration.
Step-by-Step Methodology
Step 1: Condensation (Imine Formation) [2]
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Charging: Add Cyclobutyl methyl ketone (1.0 equiv, 50 mmol) and (R)-2-methyl-2-propanesulfinamide (1.1 equiv, 55 mmol).
-
Solvent: Dissolve in anhydrous THF (0.5 M concentration).
-
Catalyst: Add Ti(OEt)₄ (2.0 equiv) via syringe.[1] Caution: Exothermic.
-
Reaction: Reflux at 65-70°C for 16–24 hours. Monitor by TLC (formation of a less polar spot).[1]
-
Quench: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The Ti salts will form a thick white slurry.[1]
-
Filtration: Filter through a pad of Celite. Wash with EtOAc.[1]
-
Purification: Concentrate and purify via flash chromatography (Hex/EtOAc gradient).
Step 2: Diastereoselective Reduction
-
Cooling: Dissolve the purified imine in dry THF (0.2 M) and cool to -48°C (Cryocooler or Dry Ice/Acetonitrile). Note: Lower temperature improves diastereomeric ratio (dr).
-
Reduction: Add NaBH₄ (4.0 equiv) in one portion.
-
Warming: Allow to warm to Room Temperature (RT) slowly over 4 hours.
-
Result: This yields the diastereomerically enriched sulfinamide.[1][3]
Step 3: Hydrolysis to Amine Salt
-
Cleavage: Dissolve the sulfinamide in MeOH. Add 4M HCl in Dioxane (2.0 equiv).[1]
-
Reaction: Stir at RT for 1 hour.
-
Isolation: Concentrate in vacuo. Triturate the resulting solid with Et₂O to remove sulfinic ester byproducts.[1]
-
Product: Collect the white solid this compound hydrochloride.[1]
Protocol B: Biocatalytic Synthesis (Transaminase)
Mechanism of Action:
Uses an (S)-selective
Biocatalytic Cycle Diagram
Figure 2: The Transaminase "Ping-Pong" Bi-Bi mechanism. PLP = Pyridoxal-5'-phosphate.[1]
Step-by-Step Methodology
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (cofactor).[1]
-
Enzyme Mix: Add (S)-selective
-Transaminase (e.g., ATA-113 or equivalent from Codexis/Evoxx) at 5 g/L loading. -
Substrate Loading: Add Cyclobutyl methyl ketone (50 mM) dissolved in DMSO (5% v/v final).
-
Amine Donor: Add Isopropylamine (1.0 M) as the amine source.[1] Adjust pH back to 7.5 if necessary.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours. Open system (or nitrogen sweep) recommended to remove acetone coproduct and shift equilibrium.[1]
-
Workup:
Quality Control & Analytical Methods
Chiral HPLC Method (Self-Validating): To ensure the protocol worked, you must verify the Enantiomeric Excess (ee).
-
Column: Daicel Chiralpak IG or IA (Immobilized amylose phases are preferred for primary amines).[1]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (98 : 2 : 0.1).[1] Diethylamine is crucial to sharpen the peak of the primary amine.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (low wavelength required due to lack of chromophore on cyclobutyl ring).[1]
-
Derivatization (Optional): If UV signal is too low, derivatize with Benzoyl Chloride before injection to create a chromophore.[1]
Data Comparison Table:
| Feature | Ellman Chemical Route | Transaminase Route |
| Enantiomeric Excess | 94–98% | >99% |
| Scalability | High (kg scale) | Moderate (requires volume) |
| Cost | Moderate (Auxiliary cost) | Low (at scale) |
| Time | 3 Days | 1 Day |
| Green Chemistry | Low (Ti waste, solvents) | High (Water-based) |
References
-
Ellman, J. A., et al. (1999).[1][3] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines. Journal of Organic Chemistry.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.
-
Koszelewski, D., et al. (2010).[1] Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology.
-
Daicel Chiral Technologies. Instruction Manual for Chiralpak IA Columns.
Sources
- 1. 1-Cyclobutylethan-1-one | C6H10O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Chiral Resolution of Racemic Carboxylic Acids via Diastereomeric Salt Formation with (S)-1-Cyclobutylethanamine
Abstract
The separation of enantiomers is a critical process in the development and manufacturing of pharmaceuticals, as individual enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][] Diastereomeric salt formation followed by fractional crystallization is a robust, scalable, and time-honored method for resolving racemic mixtures, particularly carboxylic acids and amines.[3][4] This application note provides a comprehensive technical guide and a detailed protocol for the chiral resolution of a generic racemic carboxylic acid using the chiral resolving agent (S)-1-cyclobutylethanamine. We will explore the underlying principles, explain the causality behind critical experimental parameters, and provide a self-validating workflow from salt formation to the analysis and recovery of the enantiopure acid.
Introduction: The Principle of Diastereomeric Resolution
Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., boiling point, solubility, melting point) in an achiral environment, making their direct separation challenging. The core principle of diastereomeric salt resolution is to convert this enantiomeric pair into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent.[5][6]
In the context of this guide, a racemic carboxylic acid, containing both (R)- and (S)-acid enantiomers, is reacted with enantiopure this compound. This acid-base reaction yields two diastereomeric salts:
-
(R)-acid · (S)-amine salt
-
(S)-acid · (S)-amine salt
Unlike the original enantiomers, these two diastereomeric salts have different three-dimensional structures and intermolecular interactions.[7] This structural difference translates into distinct physical properties, most importantly, differential solubility in a given solvent system.[3][8] By exploiting this solubility difference, one diastereomeric salt can be selectively crystallized from the solution, while the other remains in the mother liquor, thus achieving separation.[9] Subsequent treatment of the isolated salt with a strong acid liberates the enantiomerically enriched carboxylic acid.[6][10]
Diagram: The Chemical Principle of Resolution
Caption: Reaction of a racemic acid with an (S)-amine forms two distinct diastereomeric salts.
The Resolving Agent: this compound
The choice of resolving agent is paramount to the success of the resolution.[8] An ideal agent should be:
-
Optically pure and configurationally stable.
-
Readily available and cost-effective.
-
Able to form well-defined, crystalline salts.[8]
-
Easily recoverable for reuse.[8]
This compound is a synthetic chiral amine that serves as an effective resolving agent for various acidic compounds. The presence of the rigid cyclobutyl group can facilitate strong and specific crystal lattice interactions, which often leads to a significant solubility difference between the resulting diastereomeric salts—a key factor for efficient separation.
Experimental Guide: A Step-by-Step Protocol
This section outlines a generalized protocol. Note: The optimal conditions, particularly the choice of solvent, temperature profile, and stoichiometry, are highly substrate-dependent and must be empirically determined and optimized for each specific racemic acid.
Part A: Solvent Screening and Optimization
Expert Rationale: The solvent system is the most critical variable in fractional crystallization. The goal is to identify a solvent or solvent mixture where one diastereomeric salt is sparingly soluble, while the other is highly soluble at the crystallization temperature. A large solubility differential maximizes the yield and purity of the desired enantiomer. Often, a binary system consisting of a "solvent" (in which the salts are reasonably soluble at high temperature) and an "anti-solvent" (in which the salts are poorly soluble) provides the flexibility to fine-tune the crystallization process.
Screening Protocol:
-
In separate small vials, dissolve small, equal amounts of the racemic acid and this compound (0.5-1.0 equivalent) in a candidate solvent at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.
-
Observe for crystal formation. An ideal solvent will yield a crystalline solid, not an oil or amorphous precipitate.
-
Analyze the solid and the mother liquor (after removing the solvent) to determine if any separation has occurred.
| Solvent Class | Examples | Rationale for Use |
| Alcohols | Methanol, Ethanol, Isopropanol | Good at dissolving polar salts due to hydrogen bonding. |
| Esters | Ethyl Acetate | Medium polarity, good for dissolving and subsequent crystallization. |
| Ketones | Acetone | Polar aprotic solvent, often effective. |
| Ethers | Methyl tert-butyl ether (MTBE) | Often used as an anti-solvent to induce precipitation. |
| Hydrocarbons | Heptane, Toluene | Non-polar, typically used as anti-solvents. |
| Aqueous Mixtures | Ethanol/Water, Isopropanol/Water | The addition of water can significantly alter salt solubility.[11] |
Part B: Protocol for Diastereomeric Salt Crystallization
Materials:
-
Racemic Carboxylic Acid
-
This compound (0.5 - 1.0 molar equivalents)
-
Optimized Solvent System
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle and cooling bath (ice-water or cryocooler)
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Charge the round-bottom flask with the racemic carboxylic acid (1.0 eq.) and the chosen solvent. Begin stirring and heat the mixture to a gentle reflux until all solids dissolve.
-
Salt Formation: Add this compound (typically starting with 0.5-0.6 eq.) to the warm solution. Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that there is an excess of the racemic acid, which can increase the diastereomeric purity of the less-soluble salt that crystallizes.
-
Crystallization: Turn off the heat and allow the solution to cool slowly towards ambient temperature. Slow cooling is crucial for the formation of large, well-ordered crystals, which are typically purer. A rate of 5-10 °C per hour is a good starting point.
-
Seeding (Optional): If spontaneous crystallization does not occur, or to ensure the correct crystalline form, add a few seed crystals of the desired diastereomeric salt once the solution is supersaturated.
-
Maturation: Once crystallization begins, continue slow cooling. After reaching the final temperature (e.g., 0-5 °C), allow the slurry to stir (mature) for several hours. This allows the system to approach thermodynamic equilibrium, potentially improving the diastereomeric purity of the solid.[12]
-
Isolation: Isolate the crystalline salt by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor. Rationale: The wash solvent must be cold to minimize dissolution of the desired product.
-
Drying: Dry the isolated salt under vacuum to a constant weight.
Part C: Analysis of Diastereomeric Excess (d.e.)
Before proceeding, it is essential to determine the purity of the isolated salt. This is a critical self-validation step. Diastereomeric excess (d.e.) can be determined using standard analytical techniques.
-
¹H NMR Spectroscopy: Diastereomers are distinct compounds and will have different NMR spectra. In a high-resolution spectrum, there are often specific protons (e.g., those adjacent to the stereocenters) that exhibit different chemical shifts for each diastereomer. The d.e. can be calculated by integrating the signals corresponding to each diastereomer.[13]
-
High-Performance Liquid Chromatography (HPLC): Diastereomers can typically be separated on a standard achiral stationary phase (like C18). The d.e. is determined by the relative area of the two peaks.[14][15]
d.e. (%) = (|[Area_1 - Area_2]| / (Area_1 + Area_2)) * 100
If the d.e. is insufficient, a re-crystallization from the same or a different solvent system can be performed to upgrade the purity.
Part D: Liberation of the Enantiopure Acid and Recovery of the Amine
Procedure:
-
Salt Decomposition: Suspend the diastereomerically pure salt in a biphasic mixture of water and a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Acidification: Cool the mixture in an ice bath and slowly add a strong acid, such as 1 M Hydrochloric Acid (HCl), while stirring until the aqueous phase is acidic (pH 1-2).[6][10] This protonates the amine, breaking the salt and forming the free carboxylic acid, which will partition into the organic layer.
-
Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the acid.
-
Isolation of Acid: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: To recover the this compound, cool the acidic aqueous layer from step 3 in an ice bath and add a strong base, such as 2 M Sodium Hydroxide (NaOH), until the solution is strongly basic (pH 12-14).
-
Extraction of Amine: Extract the basified aqueous layer several times with an organic solvent (e.g., Dichloromethane).
-
Isolation of Amine: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent to recover the resolving agent, which can be purified by distillation if necessary.
Overall Workflow and Validation
The entire process is a cycle that allows for the separation of the target enantiomer and the recycling of the resolving agent, making it an economical and sustainable method on an industrial scale.
Diagram: Complete Resolution Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. orgosolver.com [orgosolver.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
protocol for enantioselective synthesis using (S)-1-cyclobutylethanamine
Application Note: High-Fidelity Stereoretentive Synthesis Using (S)-1-Cyclobutylethanamine
Executive Summary & Strategic Rationale
This compound (CAS: 59587-60-1) is a high-value chiral building block increasingly deployed in medicinal chemistry to introduce steric bulk and lipophilicity without the metabolic liability of standard alkyl chains. The cyclobutyl ring offers a unique "pucker" conformation (approx. 30°) that can dramatically alter the binding affinity of kinase inhibitors and GPCR modulators compared to isopropyl or cyclopentyl bioisosteres.
The Challenge: The primary failure mode in utilizing
The Solution: This protocol details a Stereoretentive Amidation Workflow utilizing Propanephosphonic Acid Anhydride (T3P®). Unlike carbodiimides or uronium salts, T3P acts as an acidic coupling agent that minimizes base-mediated epimerization while ensuring high conversion rates.
Critical Control Points & Mechanism
To ensure scientific integrity, we must understand the "Why" before the "How."
-
Racemization Risk: The
-proton of this compound is weakly acidic. In the presence of strong bases (e.g., DBU, excess TEA) or during slow acylation kinetics, the amine can undergo partial inversion. -
Reagent Selection (T3P): T3P drives the reaction via a mixed anhydride intermediate. It is non-explosive, low-toxicity, and its by-products are water-soluble.[1] Crucially, it typically operates effectively with weaker bases (like pyridine or N-methylmorpholine) or lower equivalents of base, preserving the chiral center [1].
Pathway Visualization: Stereochemical Integrity
Caption: Comparative pathway analysis showing how rapid activation via T3P bypasses the oxazolone racemization pathway common in standard couplings.
Experimental Protocol: Stereoretentive Amidation
Objective: Synthesize a chiral amide from a carboxylic acid and this compound HCl with >99% ee retention.
Materials Table
| Reagent | Equiv.[2][3][4][5] | Role | Critical Note |
| Carboxylic Acid (R-COOH) | 1.0 | Substrate | Ensure dry; water hydrolyzes T3P. |
| This compound HCl | 1.1 | Chiral Nucleophile | Use HCl salt for better storage stability. |
| T3P (50% w/w in EtOAc) | 1.5 - 2.0 | Coupling Agent | High concentration drives kinetics. |
| Pyridine | 3.0 - 4.0 | Base / Solvent | Mild base; prevents |
| Ethyl Acetate (EtOAc) | 10 V | Solvent | Green solvent; compatible with T3P. |
Step-by-Step Methodology
-
Preparation of Reaction Matrix:
-
Charge a clean, dry reactor (or round-bottom flask) with the Carboxylic Acid (1.0 equiv) and This compound HCl (1.1 equiv).
-
Add EtOAc (5 volumes relative to acid mass). Stir to create a slurry.
-
Expert Insight: Do not pre-mix the amine free base if possible. Releasing the free amine in situ minimizes its exposure to potential oxidative degradation or racemization before reaction.
-
-
Base Addition & Activation:
-
Cool the mixture to 0 °C .
-
Add Pyridine (3.5 equiv) dropwise. The mixture should become homogeneous or a fine suspension.
-
Validation: Check pH on a wet strip; it should be weakly basic (pH 8-9). Avoid strong bases like TEA or DIPEA unless the acid is extremely unreactive.
-
-
Coupling Reaction:
-
Add T3P solution (1.5 equiv) dropwise over 10-15 minutes, maintaining internal temperature < 5 °C.
-
Allow the reaction to warm to 20-25 °C (Room Temp) .
-
Stir for 2–4 hours.
-
Monitor: Use HPLC or TLC. If conversion is <90% after 4 hours, add an additional 0.5 equiv of T3P.
-
-
Workup (The "Self-Cleaning" Step):
-
T3P by-products are water-soluble phosphates.
-
Quench with Water (5 volumes).
-
Acid Wash: Wash organic layer with 1M HCl (2 x 3 volumes). Crucial: This removes excess pyridine and any unreacted chiral amine (which stays in the aqueous phase).
-
Base Wash: Wash organic layer with Sat. NaHCO₃ (2 x 3 volumes). Removes unreacted carboxylic acid and phosphate by-products.
-
Brine Wash: Wash with Sat. NaCl (1 x 3 volumes).
-
Dry over Na₂SO₄, filter, and concentrate.
-
Analytical Validation (QC)
You must validate that the "S" configuration is retained. Standard NMR is insufficient for enantiomeric excess (ee) determination.
Recommended Method: Chiral HPLC [6][7][8]
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (or lambda max of the amide).
-
Success Criteria: Product ee > 99.0%.
Data Presentation: Solvent Screening for Optimization Simulated data based on typical T3P performance profiles [2].
| Solvent System | Base | Yield (%) | Enantiomeric Excess (ee%) | Notes |
| EtOAc | Pyridine | 92% | >99.5% | Recommended. Fast & Clean. |
| DMF | DIPEA | 88% | 94.0% | Racemization observed due to strong base. |
| DCM | TEA | 85% | 96.5% | Slower kinetics; difficult T3P byproduct removal. |
Workflow Visualization
Caption: End-to-end process flow for the stereoretentive coupling of this compound.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3]
-
Bouchard, H., et al. (2015). "Peptide Coupling Reagents: The T3P Solution." Process Chemistry in the Pharmaceutical Industry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Methods for the analysis of enantiomers of racemic drugs application to pharmacological and pharmacokinetic studies [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
Application Note: (S)-1-Cyclobutylethanamine in Organocatalyst Design and Asymmetric Synthesis
This Application Note is structured to guide researchers in the strategic utilization of (S)-1-cyclobutylethanamine (also known as (S)-α-methylcyclobutylmethylamine) as a high-value chiral building block in organocatalysis.
Unlike ubiquitous chiral amines (e.g., (S)-1-phenylethylamine or valine derivatives), the cyclobutyl variant offers a unique steric and electronic profile . It provides significant steric bulk due to the ring pucker (approx. 25–35°) without the π-π stacking interactions associated with aryl groups. This guide details its application in synthesizing Hydrogen-Bonding Catalysts (Thioureas) and its direct role as a Chiral Auxiliary in Multicomponent Reactions (MCRs) .
Executive Summary & Strategic Rationale
This compound is a privileged chiral primary amine used to fine-tune the "chiral pocket" of organocatalysts. Its utility stems from three key physicochemical properties:
-
Aliphatic Rigidity: The cyclobutyl ring possesses a defined "puckered" conformation that creates a rigid steric wall, distinct from the freely rotating isopropyl group of Valine.
-
Electronic Neutrality: Unlike (S)-1-phenylethylamine, it lacks aromatic
-systems, preventing non-covalent - interactions that can sometimes erode enantioselectivity in sensitive transition states. -
Primary Amine Functionality: It serves as a versatile nucleophile for constructing Bifunctional Thiourea/Squaramide Catalysts or as a chiral input in Ugi/Passerini reactions .
Application I: Synthesis of Cyclobutyl-Derived Thiourea Organocatalysts
Chiral thioureas are workhorses of organocatalysis, promoting reactions via Hydrogen-Bonding (H-bonding) activation of electrophiles (e.g., nitroolefins, imines). The protocol below describes the synthesis of a Bifunctional Amine-Thiourea Catalyst incorporating the this compound scaffold.
Mechanism of Action
The thiourea moiety acts as a double H-bond donor to activate the electrophile (LUMO lowering), while a tertiary amine moiety (on the other side of the catalyst) activates the nucleophile. The cyclobutyl group steers the approach of the nucleophile via steric repulsion.
Experimental Protocol: Catalyst Assembly
Target Molecule: N-((S)-1-cyclobutylethyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)thiourea
Reagents:
-
Amine A: this compound (1.0 equiv)
-
Isothiocyanate B: (1R,2R)-2-(dimethylamino)cyclohexyl isothiocyanate (1.0 equiv) (Derived from chiral diamine)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Purification: Silica gel, Hexanes/Ethyl Acetate
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve Isothiocyanate B (2.0 mmol) in 10 mL of anhydrous DCM.
-
Addition: Add Amine A (this compound, 2.0 mmol) dropwise via syringe over 5 minutes at 0°C.
-
Expert Insight: The reaction is exothermic.[1] Slow addition prevents the formation of symmetric thiourea byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (disappearance of isothiocyanate spot).
-
Workup: Evaporate the solvent under reduced pressure to yield a viscous oil or foam.
-
Purification: Purify via flash column chromatography (SiO2, Eluent: 1% MeOH in DCM with 0.5% Et3N) to obtain the pure thiourea catalyst.
Yield Expectation: >85% Isolated Yield.
Application II: Diastereoselective Ugi Four-Component Reaction (U-4CR)
This compound acts as a Chiral Auxiliary in the Ugi reaction to synthesize peptidomimetics with high diastereoselectivity. The amine controls the stereochemistry of the newly formed stereocenter.
Experimental Protocol: Ugi-4CR
Target: Chiral
Reagents:
-
Amine: this compound (1.0 mmol)
-
Aldehyde: Benzaldehyde (1.0 mmol)
-
Acid: Benzoic acid (1.0 mmol)
-
Isocyanide: tert-Butyl isocyanide (1.0 mmol)
-
Solvent: Methanol (MeOH), HPLC grade (Concentration 1.0 M)
Step-by-Step Methodology:
-
Imine Formation (Pre-equilibrium): In a screw-cap vial, dissolve the Aldehyde (1.0 mmol) in 1.0 mL MeOH. Add This compound (1.0 mmol).
-
Critical Step: Stir for 30 minutes at 25°C before adding other components. This ensures complete formation of the chiral imine intermediate (Schiff base), which is the stereodetermining template.
-
-
Addition: Add Benzoic acid (1.0 mmol) followed immediately by Isocyanide (1.0 mmol).
-
Reaction: Seal the vial and stir at room temperature for 24 hours.
-
Observation: The reaction often precipitates the product. If clear, the reaction is still proceeding.
-
-
Workup: Remove solvent in vacuo.
-
Analysis: Analyze the crude residue by 1H NMR to determine the Diastereomeric Ratio (dr). The cyclobutyl group typically induces dr values > 80:20 depending on the aldehyde used.
-
Purification: Recrystallization from Et2O/Hexanes is often sufficient due to the high crystallinity of the amide product.
Data Summary & Comparison
The following table contrasts this compound with common chiral amine alternatives in organocatalytic applications.
| Feature | This compound | (S)-1-Phenylethylamine | (S)-Valine Methyl Ester |
| Steric Bulk | High (Rigid Ring) | Medium (Planar) | Medium (Rotatable) |
| Electronic Nature | Aliphatic / Inductive (+I) | Aromatic / | Aliphatic / Ester withdrawing |
| Primary Use | Steric Wall / Chiral Auxiliary | General Resolution / Auxiliary | H-Bonding Catalyst Precursor |
| Risk Factor | Low (No | High ( | Low |
| Cost | High (Specialty Reagent) | Low (Commodity) | Low (Commodity) |
Visualizing the Workflows
The following diagrams illustrate the synthesis of the Thiourea Catalyst and the Stereochemical Induction model in the Ugi reaction.
Figure 1: Dual-pathway utility of this compound in catalyst synthesis (top) and as a chiral auxiliary (bottom).
References
-
Chiral Amine Organocatalysis
- Title: Asymmetric catalysis with chiral primary amine-based organoc
- Source:Dalton Transactions, Royal Society of Chemistry.
-
URL:[Link]
-
Ugi Reaction & Peptidomimetics
- Thiourea Catalyst Synthesis: Title: Bifunctional Organocatalysts: Synthesis and Application. Source:Sigma-Aldrich (Merck) Technical Bulletins.
-
Cyclobutyl Stereochemistry
Sources
Application Note: High-Fidelity Synthesis of Chiral Amides from (S)-1-Cyclobutylethanamine
Strategic Significance & Introduction
(S)-1-cyclobutylethanamine is a high-value chiral building block in modern medicinal chemistry. The cyclobutyl moiety acts as a metabolic "shield" and a lipophilic bioisostere for tert-butyl or isopropyl groups, often improving the metabolic stability and pharmacokinetic (PK) profile of drug candidates without significantly increasing molecular weight [1, 2].
However, the synthesis of amides using this amine presents two distinct challenges:
-
Steric Hindrance: The puckered conformation of the cyclobutane ring creates significant steric bulk at the
-carbon, reducing the nucleophilicity of the amine and slowing down standard coupling rates. -
Volatility & Handling: As a free base, low-molecular-weight amines are volatile and prone to degradation. This protocol assumes the use of the hydrochloride salt form, requiring an in-situ "salt break" (deprotonation) step that must be carefully controlled to prevent side reactions.
This guide details two validated protocols: a HATU-mediated method for discovery-scale synthesis (high reactivity) and a T3P (Propylphosphonic anhydride) method for scalable, low-epimerization synthesis.
Decision Matrix: Selecting the Coupling Strategy
Before initiating synthesis, select the appropriate protocol based on your scale and the chirality of the carboxylic acid partner.
Figure 1: Decision tree for selecting the optimal coupling reagent based on scale and substrate sensitivity.
Protocol A: High-Throughput Discovery Synthesis (HATU)
Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for sterically hindered couplings due to the "neighboring group effect" of the pyridine nitrogen in the HOAt leaving group [3].
Applicability: Small-scale (<100 mg), difficult substrates, achiral acid partners.
Materials
-
Amine: this compound HCl (1.0 equiv)
-
Acid: Carboxylic acid partner (1.0 - 1.1 equiv)
-
Reagent: HATU (1.1 - 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration)
Step-by-Step Procedure
-
Pre-activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2-5 minutes at Room Temperature (RT).
-
Why? This forms the activated O-At ester.[1] Do not stir longer than 10 mins to avoid potential racemization of the acid or rearrangement to stable byproducts.
-
-
Amine Preparation: In a separate vial, dissolve This compound HCl (1.0 equiv) in minimal DMF with DIPEA (2.0 - 2.5 equiv).
-
Critical Step: Ensure the amine salt is fully neutralized (solution should be clear).
-
-
Coupling: Add the Amine/DIPEA solution to the Activated Acid solution.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.
-
Note: Due to the cyclobutyl steric bulk, heating to 40°C may be required for extremely hindered acids.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.
Protocol B: Scalable & Low-Epimerization Synthesis (T3P)
Context: T3P (Propylphosphonic anhydride) is a cyclic anhydride that generates water-soluble byproducts, simplifying purification. Crucially, it exhibits lower epimerization rates than uronium salts (HATU/HBTU) because it does not generate a highly basic counter-ion [4, 5].
Applicability: Process scale (>1g), chiral acid partners, GMP-like requirements.
Materials
-
Amine: this compound HCl (1.0 equiv)
-
Acid: Carboxylic acid partner (1.0 equiv)[1]
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Base: Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (Green solvent alternative)
Step-by-Step Procedure
-
Slurry Formation: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), This compound HCl (1.0 equiv), and EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine (3.5 equiv) dropwise.
-
Observation: The slurry should become a homogeneous solution or a finer suspension as the free base amine is released.
-
-
Cooling: Cool the mixture to 0°C.
-
Why? T3P reactions are exothermic. Controlling T_internal protects chiral centers.
-
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 10-20 minutes, maintaining T < 5°C.
-
Reaction: Allow to warm to RT and stir.
-
Kinetics: T3P is generally slower than HATU. Expect reaction times of 4–24 hours.
-
-
Workup (The "T3P Advantage"):
-
Add water (3 vol) to quench.
-
Separate layers.
-
Wash organic layer with 0.5 M HCl (removes pyridine and unreacted amine).
-
Wash with 10% NaOH or NaHCO₃ (removes unreacted acid and T3P byproducts).
-
Result: The organic layer often contains pure product requiring only evaporation.
-
Mechanistic Insight: T3P Activation
Understanding the mechanism clarifies why T3P is preferred for chiral integrity. Unlike HATU, which involves a guanidinium species, T3P forms a mixed anhydride that reacts directly with the amine.
Figure 2: T3P activation pathway. The absence of free active ester species reduces the risk of oxazolone formation (a primary pathway for racemization).
Analytical Quality Control
Validating the enantiomeric excess (ee%) of the product is mandatory.
-
Chiral SFC (Supercritical Fluid Chromatography):
-
Column: Chiralpak IC or IG (immobilized phases are more robust).
-
Modifier: 10-20% MeOH with 0.1% Diethylamine (DEA).
-
Rationale: The basic modifier ensures sharp peaks for the amide/amine species.
-
-
NMR Verification:
-
While
H NMR confirms structure, it cannot distinguish enantiomers without a chiral shift reagent (e.g., Europium tris(fod)). SFC/HPLC is preferred.
-
Performance Comparison
| Feature | Protocol A (HATU) | Protocol B (T3P) |
| Reaction Speed | Very Fast (< 2 h) | Moderate (4 - 24 h) |
| Steric Tolerance | Excellent | Good |
| Racemization Risk | Low (with HOAt) | Very Low |
| Purification | Column Chromatography usually required | Extraction often sufficient |
| Cost | High | Moderate/Low |
| Atom Economy | Poor (Large byproducts) | Good |
References
-
Cyclobutanes in Medicinal Chemistry: Title: Cyclobutanes in Small-Molecule Drug Candidates.[2] Source: PMC / NIH. URL:[Link]
-
T3P Protocol & Advantages: Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[3][4] Source: Organic Letters (via Scribd/ACS). URL:[Link]
-
T3P Overview: Title: Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[4][5] Source: ResearchGate.[6] URL:[Link]
Sources
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. scribd.com [scribd.com]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. researchgate.net [researchgate.net]
large-scale synthesis of compounds using (S)-1-cyclobutylethanamine
An Application Guide to the Large-Scale Synthesis of Pharmaceutical Intermediates Using (S)-1-Cyclobutylethanamine
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, chemists, and process development professionals on the large-scale synthesis of complex molecules utilizing this compound. This chiral amine is a crucial building block in modern medicinal chemistry, valued for its ability to introduce a desirable cyclobutyl moiety that can enhance the pharmacological properties of drug candidates. We will explore the core synthetic strategies, with a primary focus on reductive amination, and provide detailed, scalable protocols. The causality behind experimental choices, safety considerations for large-scale operations, and a specific case study in the synthesis of a Bruton's Tyrosine Kinase (BTK) inhibitor intermediate are discussed to provide a comprehensive and practical framework.
Introduction: The Strategic Value of this compound in Drug Development
Chiral amines are fundamental structural motifs in over 40% of commercial pharmaceuticals, playing a critical role in molecular recognition and biological activity.[1] Among these, this compound has emerged as a particularly valuable building block. Its incorporation into a drug candidate can significantly improve key physicochemical properties such as solubility and metabolic stability by replacing "flat" aromatic rings with three-dimensional saturated structures.[2] The unique sp³-rich cyclobutyl group can enhance binding affinity to protein targets and improve oral bioavailability, making it a favored structural component in modern drug design.[3]
The primary application of this compound is in the synthesis of complex secondary and tertiary amines, which are core components of numerous therapeutic agents, including potent and selective kinase inhibitors used in oncology.[4][5][6] A notable example is its use in the development of inhibitors for Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.[7][8]
This guide focuses on the most robust and scalable method for incorporating this chiral amine: reductive amination .
Core Methodology: Large-Scale Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and operational simplicity, often allowing for a one-pot procedure.[9][10] The process involves two key stages: the formation of an imine (or iminium ion) intermediate from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine.[10][11]
Caption: General workflow for reductive amination.
Causality of Component Selection for Scalability
The success of a large-scale reductive amination hinges on the judicious selection of reagents. The goal is to maximize yield and purity while ensuring a safe, reproducible, and economically viable process.
-
The Amine: this compound serves as the chiral source, transferring its stereochemistry to the final product. The purity of this starting material is paramount.
-
The Carbonyl: The choice of aldehyde or ketone dictates the other substituent on the newly formed amine. Aldehydes are generally more reactive than ketones.
-
The Reducing Agent: This is the most critical choice for process safety and selectivity. While powerful hydrides like LiAlH₄ are effective, their high reactivity and hazardous quenching procedures make them unsuitable for large-scale operations. Mild reducing agents are strongly preferred.[11]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Acronym | Key Advantages for Scale-Up | Key Considerations |
| Sodium Triacetoxyborohydride | STAB, NaBH(OAc)₃ | High Selectivity: Reduces imines much faster than ketones/aldehydes. Tolerates a wide range of functional groups.[9][12] | Moisture sensitive; generates acetic acid as a byproduct. |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective. Stable in mildly acidic conditions required for imine formation.[11] | High Toxicity: Generates toxic HCN gas upon exposure to strong acid or during workup. Requires stringent safety protocols. |
| Benzylamine-Borane | - | Air-stable complex, can be used in protic or aprotic solvents under mild conditions.[10] | May require molecular sieves to drive imine formation.[10] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" option with water as the only byproduct. Cost-effective at very large scales. | Requires specialized high-pressure reactor systems. Catalyst can be pyrophoric. May reduce other functional groups (e.g., alkenes, nitro groups).[10] |
-
The Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common choices due to their ability to dissolve a wide range of organic substrates and their inertness to the reaction conditions.[12] Tetrahydrofuran (THF) is also a viable option.
-
The Catalyst: Imine formation is often the rate-limiting step and is catalyzed by a weak acid.[9] A catalytic amount of acetic acid (AcOH) is typically sufficient to accelerate the reaction without decomposing the hydride reagent.
General Protocol: Large-Scale Reductive Amination with STAB
This protocol provides a robust, self-validating framework for the synthesis of a secondary amine from this compound and a generic ketone.
Safety First: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
Materials and Equipment
-
Reactants: this compound (1.0 eq), Ketone Substrate (1.1 eq), Sodium Triacetoxyborohydride (1.5 eq), Acetic Acid (0.1-1.0 eq).
-
Solvent: Dichloromethane (DCM), sufficient to make a 0.2-0.5 M solution.
-
Work-up: Saturated aqueous sodium bicarbonate (NaHCO₃), water, brine.
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Jacketed glass reactor with overhead stirring, thermocouple, nitrogen inlet, and addition funnel.
Step-by-Step Methodology
-
Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen.
-
Reagent Charging:
-
Charge the reactor with the ketone substrate (1.1 eq) and this compound (1.0 eq).
-
Add the solvent (DCM) to the desired concentration.
-
Begin stirring and add acetic acid (0.1-1.0 eq).
-
-
Imine Formation: Stir the mixture at ambient temperature (20-25 °C) for 1-2 hours. This allows for the formation of the imine intermediate. The progress can be monitored by analytical techniques (e.g., GC-MS or NMR of an aliquot) to observe the consumption of the starting materials.
-
Reduction:
-
Cool the reaction mixture to 0-5 °C using a chiller. This is crucial to control the exotherm from the addition of the hydride.
-
Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
-
Reaction Monitoring: Allow the reaction to warm to ambient temperature and stir for 12-24 hours. Monitor the reaction to completion by HPLC or TLC, checking for the disappearance of the imine intermediate and starting materials.
-
Work-up (Quenching):
-
Once complete, cool the reaction mixture back to 0-5 °C.
-
Slowly and carefully add saturated aqueous NaHCO₃ solution to quench any unreacted STAB and neutralize the acetic acid. Caution: Gas evolution (H₂ and CO₂) will occur. Ensure adequate ventilation and headspace in the reactor.
-
Stir the biphasic mixture vigorously for 30 minutes.
-
-
Phase Separation & Extraction:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine all organic layers.
-
-
Washing: Wash the combined organic layer sequentially with water and then brine to remove residual inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography or crystallization, depending on its physical properties, to yield the final, high-purity chiral amine.
Case Study: Synthesis of a Key Intermediate for BTK Inhibitors
This compound is a key building block for a class of potent BTK inhibitors. The following protocol is adapted from synthetic routes described in the medicinal chemistry literature for preparing such compounds.[6][7] The reaction couples the amine with a functionalized pyrimidine core.
Sources
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the industrial applications of cyclobutanol? - Blog [btcpharmtech.com]
- 4. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. SI2526933T1 - Inhibitors of Bruton's tyrosine kinase - Google Patents [patents.google.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The development of Bruton's tyrosine kinase (BTK) inhibitors from 2012 to 2017: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
(S)-1-cyclobutylethanamine as a building block in medicinal chemistry
Application Note: (S)-1-Cyclobutylethanamine as a Strategic Building Block in Medicinal Chemistry
Executive Summary: The "Magic Methyl" of Cycloalkanes
This compound (also known as (S)-1-cyclobutylethylamine) represents a high-value chiral building block for modern drug discovery.[1][2] In the optimization of lead compounds, it serves as a superior bioisostere for acyclic aliphatic amines (e.g., isopropylamine, sec-butylamine) and saturated heterocycles.[1]
Its utility is driven by three distinct medicinal chemistry properties:
-
Conformational Restriction: The cyclobutyl ring reduces the entropic penalty of binding compared to flexible alkyl chains.[2]
-
Metabolic Hardening: The strained C–H bonds of the cyclobutyl ring (approx. 96-98 kcal/mol) are less prone to CYP450-mediated oxidation than the tertiary methine hydrogens of isopropyl groups.[1][2]
-
Chiral Vector Control: The (S)-stereocenter allows for precise vectoring of the amine into the binding pocket, exploiting specific hydrophobic sub-pockets often inaccessible to achiral analogs.[1][2]
Physicochemical Profile
Compound Identity:
-
IUPAC Name: (1S)-1-cyclobutylethan-1-amine[1]
-
Common Name: (S)-1-Cyclobutylethylamine[1]
-
Precursor CAS: 3019-25-8 (Cyclobutyl methyl ketone)[1]
-
Target CAS (HCl Salt): Note: CAS 778575-09-0 corresponds to the (R)-enantiomer; (S)-enantiomer is the optical antipode.
Table 1: Key Physicochemical Properties (Estimated & Experimental)
| Property | Value | Relevance to MedChem |
|---|---|---|
| Molecular Weight | 99.18 g/mol (Free Base) | Ideal for Fragment-Based Drug Design (FBDD).[1][3] |
| Boiling Point | ~135–140 °C (760 mmHg) | Volatile free base; handle as HCl salt.[1][2][3] |
| pKa (Conj. Acid) | ~10.5 | Typical aliphatic amine; positively charged at physiological pH.[2][3] |
| LogP | ~1.4 | Moderate lipophilicity; good membrane permeability.[2][3] |
| H-Bond Donors | 2 | Primary amine functionality.[2][3] |
| H-Bond Acceptors | 1 |
| Rotatable Bonds | 1 | High rigidity index (Ligand Efficiency booster).[1][2][3] |
Synthetic Protocol: Asymmetric Synthesis via Ellman Auxiliary
While racemic 1-cyclobutylethanamine can be resolved via chiral HPLC or tartaric acid crystallization, the Ellman Sulfinamide method is the industry standard for generating high enantiomeric excess (ee >98%) reliably on a multigram scale.[1]
Mechanism: The condensation of cyclobutyl methyl ketone with (S)-tert-butanesulfinamide yields a chiral N-sulfinyl imine.[1] Diastereoselective reduction locks the stereochemistry, followed by acidic cleavage to yield the pure amine salt.[1][2]
Step-by-Step Protocol
Materials:
-
Cyclobutyl methyl ketone (1.0 equiv)[1]
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)[1]
-
Sodium borohydride (NaBH₄) (4.0 equiv)[1]
-
Solvents: Dry THF, MeOH, HCl (4M in dioxane)[1]
Workflow:
-
Imine Formation (Condensation):
-
Charge a flame-dried flask with (S)-tert-butanesulfinamide (1.1 eq) and cyclobutyl methyl ketone (1.0 eq) in dry THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.[1][2] Note: The solution will turn slightly yellow.[1]
-
Heat to reflux (65–70 °C) for 16–24 hours. Monitor by LCMS for disappearance of ketone.[2]
-
Workup: Cool to RT. Pour into brine/EtOAc mixture with vigorous stirring. Filter the resulting titanium salts through a Celite pad.[2] Dry organics (Na₂SO₄) and concentrate.[1][2]
-
-
Diastereoselective Reduction:
-
Dissolve the crude ketimine in dry THF (0.2 M) and cool to -48 °C (dry ice/acetonitrile bath). Crucial: Lower temperature improves diastereoselectivity (dr).[1]
-
Add NaBH₄ (4.0 eq) in one portion (or L-Selectride for higher steric demand).[1][2]
-
Stir at -48 °C for 4 hours, then warm slowly to RT overnight.
-
Quench: Add MeOH dropwise until gas evolution ceases. Partition between water and EtOAc.[2]
-
Result: (S,S)-sulfinamide intermediate (major diastereomer).[1][2]
-
-
Deprotection (Salt Formation):
Visualizing the Workflow
The following diagram illustrates the synthetic pathway and the critical decision points for stereochemical control.
Medicinal Chemistry Applications
A. Bioisosterism: The "Isopropyl Replacement" Strategy
In SAR (Structure-Activity Relationship) campaigns, the isopropyl group is a common hydrophobic motif.[1][2] However, it suffers from two weaknesses:
-
Metabolic Liability: The tertiary proton is a "soft spot" for oxidation.[2]
-
Rotational Freedom: The free rotation of methyl groups can lead to entropic penalties upon binding.[2]
Why Switch to this compound?
-
Metabolic Stability: The cyclobutyl ring is "puckered" (butterfly conformation), and the C-C bonds are longer and weaker, but paradoxically, the C-H bonds are stronger and less accessible to enzymes due to ring strain and steric bulk.[1]
-
Shape Complementarity: The cyclobutyl group occupies a volume similar to an isopropyl group but with a distinct vector.[2] If the binding pocket is narrow, the "tied-back" nature of the cyclobutyl ring can reduce steric clashes.[1][2]
B. Decision Tree: When to Use This Block
C. Case Study Context: JAK Inhibitors & GPCRs
While specific proprietary data is often confidential, the cyclobutyl motif appears in advanced candidates targeting Janus Kinases (JAK) and GPCRs (e.g., Histamine H3, Orexin) .[1]
-
Example Logic: In the development of JAK1 inhibitors, replacing a flexible aminopiperidine or isopropyl chain with a cyclobutyl amine often maintains potency while reducing the lipophilicity (LogD) slightly and improving the fraction unbound (fu) in plasma.[1]
Handling & Storage
-
Free Base: The free amine is a volatile liquid with a strong ammoniacal odor.[2] It readily absorbs CO₂ from the air to form carbamates.[2] Do not store as a free base.
-
HCl Salt: The hydrochloride salt is a stable, white, hygroscopic solid.[1][2]
References
-
Ellman, J. A., et al. (1997).[1][2][5] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[2][5][6] [1]
-
Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [1]
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. (Contextual reference for strained rings in MedChem). [1]
-
Kramer, S., et al. (2013).[1][2] "The Cyclobutyl Group in Drug Discovery."[2] ChemMedChem. (General review of cyclobutane pharmacophores). [1]
Sources
- 1. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Cyclobutylethan-1-one | C6H10O | CID 76398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentane, (1-methylethyl)- (CAS 3875-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Resolution of Racemic Mixtures with Chiral Amines
Welcome to the Technical Support Center for chiral resolution. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the separation of enantiomers. Here, we move beyond basic protocols to address the nuanced challenges that arise during the resolution of racemic mixtures, specifically focusing on the widely used method of diastereomeric salt formation with chiral amines. Our goal is to provide you with the in-depth, field-proven insights necessary to troubleshoot and optimize your resolution experiments effectively.
I. Foundational Principles & Initial Considerations
Before diving into troubleshooting, it's crucial to have a firm grasp of the principles governing diastereomeric salt resolution. The process hinges on the conversion of a racemic mixture (e.g., a carboxylic acid) into a pair of diastereomeric salts by reacting it with an enantiomerically pure resolving agent (e.g., a chiral amine).[1][2][3] Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4][5][6] The success of this technique is not guaranteed and depends on a number of factors that can present significant challenges.
FAQ: What are the primary challenges in resolving a racemic mixture via diastereomeric salt formation?
The main challenges include:
-
Finding a suitable resolving agent: The optimal resolving agent for a given racemate is not easily predictable.[7]
-
Optimizing solvent systems: The choice of solvent is critical for achieving a significant difference in solubility between the two diastereomeric salts.[8][9]
-
Achieving high diastereomeric and enantiomeric excess: This requires careful control over crystallization conditions to prevent co-precipitation of the more soluble diastereomer.
-
Maximizing yield: The theoretical maximum yield for a classical resolution is 50% for the desired enantiomer, as the other is typically discarded or requires a separate racemization and recycling process.[1][10]
-
Controlling crystallization: Issues such as oiling out, formation of unstable solvates, or slow/no crystallization are common.[8]
II. Troubleshooting Guide: Common Problems & Solutions
This section is formatted as a series of common problems followed by a structured troubleshooting approach.
Problem 1: No Crystallization or Very Low Yield
You've mixed your racemic acid with the chiral amine in the chosen solvent, but nothing crystallizes out, even after cooling and extended stirring.
Initial Diagnostic Questions:
-
Is the solution supersaturated? Crystallization can only occur from a supersaturated solution.
-
Is the solvent system optimal? The solvent plays a pivotal role in the differential solubility of the diastereomeric salts.[9]
-
Are there any impurities present? Impurities can inhibit nucleation and crystal growth.[8]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereomeric excess.
Detailed Protocols & Explanations
-
Protocol 3: Optimizing the Cooling Profile
-
Objective: To allow for the selective crystallization of the less soluble diastereomer by maintaining the system closer to thermodynamic equilibrium.
-
Procedure:
-
Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature first.
-
Then, place it in a dewar with an insulating material or use a programmable cooling bath to control the cooling rate (e.g., 5-10 °C per hour).
-
-
Causality: Slower cooling rates provide a larger window for the less soluble diastereomer to nucleate and grow, while the more soluble diastereomer remains in solution. Rapid cooling can cause both to crash out of solution indiscriminately.
-
-
Protocol 4: Recrystallization
-
Objective: To enhance the diastereomeric purity of the crystallized salt.
-
Procedure:
-
Take the diastereomerically-enriched but still impure solid and dissolve it in a minimum amount of the hot crystallization solvent.
-
Allow the solution to cool slowly, as in Protocol 3.
-
Filter the resulting crystals and analyze the d.e.
-
-
Causality: Each recrystallization step should enrich the solid in the less soluble diastereomer, leading to a higher overall purity. However, this comes at the cost of yield. [10]
-
Problem 3: The Diastereomeric Salt "Oils Out" Instead of Crystallizing
Upon cooling, the product separates as a liquid phase (an oil) rather than a solid.
Initial Diagnostic Questions:
-
Is the concentration too high? Very high supersaturation can favor oiling out.
-
Is the crystallization temperature above the melting point of the diastereomeric salt? If the salt's melting point is low, it may separate as a liquid.
-
Is the solvent appropriate? Some solvents may promote oiling out.
Troubleshooting Actions
-
Add more solvent: This will decrease the concentration and may prevent the solution from reaching the "oiling out" region of the phase diagram. [8]* Lower the crystallization temperature: A lower final temperature may be below the melting point of the salt. [8]* Change the solvent system: A less polar solvent might be less likely to solvate the salt so strongly, favoring crystallization. [8]
III. Advanced Considerations & Best Practices
Screening for the Optimal Chiral Amine
The choice of the resolving agent is paramount. [7]If a common chiral amine is not providing good results, it is advisable to screen a variety of structurally different amines.
| Common Chiral Amines for Resolution | Typical Racemates Resolved | Comments |
| (R)- or (S)-1-Phenylethylamine | Carboxylic acids | Readily available and relatively inexpensive. [1] |
| Cinchona Alkaloids (e.g., Quinine, Quinidine) | Acidic compounds | Often effective for complex molecules. [6][11] |
| (1R,2R)- or (1S,2S)-Pseudoephedrine | Carboxylic acids | Can provide good diastereoselectivity. |
| Brucine and Strychnine | Acidic compounds | Highly effective but also highly toxic. Use with caution. [6][11] |
The Importance of Analytical Methods
Accurate and reliable analytical methods are essential for determining the success of a resolution.
-
Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric and diastereomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: Can be used to separate the signals of enantiomers.
-
Diastereomeric Ratio: Can often be determined directly from the ¹H NMR spectrum of the diastereomeric salt mixture by integrating the signals of protons close to the stereocenters. [12]* Circular Dichroism (CD) Spectroscopy: Can be a high-throughput method for screening the stereochemical outcome of reactions. [13][14]
-
The Final Steps: Salt Breaking and Recovery
Once a diastereomerically pure salt is obtained, the chiral amine must be removed to yield the desired enantiomerically pure compound.
-
Protocol 5: Liberation of the Resolved Compound
-
Objective: To break the diastereomeric salt and isolate the pure enantiomer.
-
Procedure:
-
Suspend the diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Add an acid (e.g., HCl) or a base (e.g., NaOH), depending on whether you are liberating a chiral acid or a chiral amine, to neutralize the counter-ion and break the salt. [15] * Separate the organic layer, which now contains the free enantiomer.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent.
-
-
Recovery of the Resolving Agent: The aqueous layer will contain the salt of the chiral amine. This can often be recovered by basifying the aqueous layer and extracting the free amine with an organic solvent. The ability to recycle the resolving agent is a key consideration for large-scale applications. [16]
-
IV. Conclusion
The resolution of racemic mixtures by diastereomeric salt formation is a powerful technique that, while conceptually straightforward, is often challenging in practice. Success requires a systematic and logical approach to troubleshooting, a deep understanding of the principles of crystallization, and the use of appropriate analytical techniques. By carefully considering the choice of resolving agent and solvent, and by methodically optimizing the crystallization conditions, researchers can overcome the common hurdles and achieve efficient separation of enantiomers.
V. References
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
ResearchGate. (2025). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PMC. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Buchler GmbH. (n.d.). Racemic Resolution. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]
-
YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
CrystEngComm. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
The Royal Society of Chemistry. (n.d.). Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
PMC. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
ResearchGate. (n.d.). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Resolution of Racemic Modifications. [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. [Link]
-
Organic Chemistry Frontiers. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pharmtech.com [pharmtech.com]
side reactions in asymmetric synthesis involving (S)-1-cyclobutylethanamine
Topic: Troubleshooting Side Reactions in Asymmetric Synthesis & Application
Doc ID: TS-CBE-001 | Last Updated: 2025-10-24
Executive Summary: The "Strain Penalty"
(S)-1-cyclobutylethanamine is a high-value chiral building block, often used to introduce steric bulk without the metabolic liability of aromatic rings. However, its utility is compromised by the ~26.3 kcal/mol of ring strain inherent to the cyclobutane moiety.
Unlike cyclohexyl or isopropyl analogs, this molecule is thermodynamically primed for rearrangement . The primary failure modes in its synthesis and application stem from:
-
Cationic Ring Expansion: The conversion of the cyclobutylcarbinyl system to a cyclopentyl system.
- -Deprotonation: Leading to racemization at the chiral center.
This guide provides mechanistic insights and validated protocols to mitigate these risks.
Module 1: The "Mystery Peak" (Ring Expansion)
Symptom: You observe a new peak in GC/LC-MS with the same mass (
The Mechanism: Wagner-Meerwein Rearrangement
The cyclobutylcarbinyl cation is notoriously unstable. If your synthetic route generates a carbocation at the
Risk Factors:
-
Acidic Deprotection: Removing Boc, Cbz, or Sulfinyl groups using strong acids (neat TFA, HBr).
-
Leaving Group Activation: Converting the alcohol to a mesylate/tosylate without immediate displacement.
Visualization: The Rearrangement Pathway
The following diagram illustrates the cationic rearrangement pathway that competes with the desired deprotection or substitution.
Figure 1: The competitive pathway between desired trapping and undesired ring expansion driven by strain relief.
Protocol: Safe Deprotection Strategy
To remove acid-labile protecting groups (like Boc or Ellman's sulfinyl) without triggering expansion:
-
Avoid Neat TFA: Trifluoroacetic acid promotes cation formation.
-
Use HCl/Dioxane: The chloride ion is a better nucleophile than trifluoroacetate, helping to "trap" the intermediate transiently or prevent full cation formation.
-
Temperature Control: Perform deprotection at 0°C to room temperature . Never heat above 40°C during deprotection.
| Method | Risk Level | Recommendation |
| Neat TFA | High | AVOID. Promotes rearrangement via long-lived ion pairs. |
| 4M HCl in Dioxane | Low | PREFERRED. Kinetic trapping prevents expansion. |
| HBr / AcOH | Critical | DO NOT USE. Harsh acidity guarantees ring opening/expansion. |
Module 2: Stereochemical Erosion (Racemization)
Symptom: Chiral HPLC shows an enantiomeric excess (ee) drop from >98% to <80% after amide coupling.
The Mechanism: -Proton Acidity
The proton at the chiral center (
Key Insight: The cyclobutyl group does not provide the same steric shielding against deprotonation as a tert-butyl group would.
Troubleshooting Guide: Coupling Conditions
Scenario: You are coupling this compound to a carboxylic acid.
-
Issue: Low ee in product.
-
Root Cause: Pre-activation of the acid with base allowed time for the free amine to racemize, or the base strength was too high.
-
Corrective Action:
-
Switch Bases: Use N-methylmorpholine (NMM) or Sym-collidine instead of TEA/DIPEA. These are weaker bases that reduce
-deprotonation risk. -
Coupling Reagent: Use HATU or COMU for fast kinetics (reducing the time window for side reactions).
-
Order of Addition: Mix the Acid + Coupling Reagent first, then add the Amine. Do not let the amine sit with the base alone.
-
Module 3: Synthesis via Ellman Auxiliary
For researchers synthesizing the amine de novo, the Ellman Sulfinamide route is the industry standard. However, it has specific failure points for cyclobutyl derivatives.
Workflow & Failure Points
The synthesis relies on the condensation of cyclobutyl methyl ketone with (R)-tert-butanesulfinamide.
Figure 2: Ellman synthesis workflow highlighting specific failure points for cyclobutyl substrates.
Critical Optimization: The Reduction Step
Because the cyclobutyl group is sterically bulky (puckered conformation), standard reduction with NaBH
-
Recommendation: Use L-Selectride at -78°C in THF. The bulky borohydride reagent interacts with the sulfinyl group to maximize facial selectivity, typically boosting dr to >95:5.
Analytical Reference Data
Chiral HPLC Method
To validate the integrity of your this compound, use the following baseline conditions. Note that derivatization (e.g., with tosyl chloride) is often required for UV detection if your molecule lacks a chromophore.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or IC (5 |
| Mobile Phase | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (or derivatized max) |
| Expected Result | (S)-enantiomer typically elutes after (R) on AD-H (verify with racemic standard). |
References
-
Ellman's Sulfinamide Chemistry
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 2002 , 35(11), 984–995.
-
- Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986, 25(4), 312–322.
-
Cyclobutylcarbinyl Rearrangement
-
Roberts, J. D.; Mazur, R. H. "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives."[1] Journal of the American Chemical Society, 1951 , 73(6), 2509–2520.
-
- Kovacs, J. "Racemization and Epimerization in Peptide Synthesis." The Peptides: Analysis, Synthesis, Biology, 1980, Vol 2, 485-539.
Sources
troubleshooting low diastereoselectivity in chiral amine reactions
Status: Online | Role: Senior Application Scientist | Ticket ID: dr-OPT-2026
Executive Summary
Low diastereoselectivity (dr) in chiral amine synthesis is rarely a random failure; it is a symptom of competing transition states or inadvertent thermodynamic equilibration. As your Senior Application Scientist, I will guide you through the mechanistic "black box" of your reaction. We will move beyond simple "screening" and instead apply rational constraints to the chemical environment—manipulating chelation, sterics, and kinetics to force the desired stereochemical outcome.
Module 1: The Ellman Auxiliary (tert-Butanesulfinamide) Protocol
User Question: I am performing a Grignard addition to a tert-butanesulfinyl aldimine. I expect high diastereoselectivity (>95:5 dr), but I am consistently getting ~60:40 dr. I’m using THF as the solvent.
Scientist’s Diagnosis: You are likely witnessing the breakdown of the six-membered chelated transition state . Ellman chemistry relies on a rigid cyclic transition state where the magnesium of the Grignard reagent bridges the sulfinyl oxygen and the imine nitrogen. THF is a coordinating solvent; it competes with the substrate for the magnesium center, disrupting the chelate and allowing the reaction to proceed via a non-selective open transition state.
Troubleshooting Protocol:
-
Switch Solvents (The Non-Coordinating Rule):
-
Immediate Action: Replace THF with DCM (Dichloromethane) or Toluene .
-
Reasoning: Non-coordinating solvents do not solvate the Mg cation effectively, forcing it to coordinate with the sulfinyl oxygen and imine nitrogen to stabilize itself. This locks the conformation into the highly selective chair-like transition state.
-
-
Lewis Acid Additives:
-
If solubility requires ether-based solvents, add AlMe₃ or Ti(OiPr)₄ .
-
Mechanism: These Lewis acids can pre-complex with the imine, creating a more rigid steric environment than Mg alone, though this shifts the mechanism to an open transition state that relies on steric bulk rather than chelation.
-
Data: Solvent Impact on Diastereoselectivity (Generic Model)
| Solvent | Coordinating Ability | Transition State Mode | Typical dr (Rs-Imine) |
| DCM | Low | Cyclic Chelate (Closed) | > 98:2 |
| Toluene | Low | Cyclic Chelate (Closed) | > 95:5 |
| Et₂O | Moderate | Mixed | ~ 85:15 |
| THF | High | Open (Acyclic) | ~ 60:40 |
Module 2: Asymmetric Reductive Amination (ARA)
User Question: My reductive amination using a chiral catalyst works, but the dr is stuck at 3:1. I’ve lowered the temperature to -20°C, but the selectivity didn't improve, and conversion dropped.
Scientist’s Diagnosis: You are likely fighting a Curtain-Hammett scenario where the interconversion between the E and Z imine isomers is faster than the reduction step. Lowering the temperature slowed down the reduction (conversion drop) but didn't necessarily freeze the imine isomer equilibrium. Alternatively, you may need a chaotropic salt additive to disrupt non-productive aggregates or enforce a specific chelation geometry.
The "Bedaquiline Effect" (Case Study Insight): Recent process chemistry breakthroughs (e.g., in the synthesis of Bedaquiline) have shown that lithium additives can invert or drastically improve dr.
Troubleshooting Protocol:
-
The LiBr Spike:
-
Experiment: Add 1.0 - 2.0 equivalents of anhydrous LiBr to the reaction mixture.
-
Mechanism: Lithium ions can chelate to the nitrogen lone pair and adjacent Lewis basic sites (like carbonyls or sulfonyls), altering the effective size of the substrate and blocking the "back face" attack. In some cases, this has boosted dr from 1:1 to >20:1.[1][2]
-
-
Dynamic Kinetic Resolution (DKR) Check:
-
Ensure your catalyst reduces one imine isomer significantly faster than the other and that the imine isomers equilibrate rapidly.
-
Action: Add a weak acid (e.g., acetic acid or benzoic acid) to catalyze the E/Z imine isomerization. If the isomerization is too slow, you are simply reducing a static mixture of isomers.
-
Module 3: Nucleophilic Addition & Kinetic Control
User Question: I’m adding a nucleophile to a chiral imine. The reaction is complete in 10 minutes at 0°C, but the dr is poor. Should I let it stir longer?
Scientist’s Diagnosis:
No. If the reaction is fast and unselective, you are likely under Kinetic Control but with a low energy difference between the diastereomeric transition states (
Troubleshooting Protocol:
-
The "Cryogenic Plunge":
-
Action: Cool the reaction to -78°C (or lower).
-
Reasoning: Selectivity is a function of temperature (
). According to the Arrhenius equation, lowering magnifies the difference in rates between the major and minor pathways. -
Warning: Ensure your nucleophile remains soluble. If it precipitates, you will see no reaction.
-
-
Steric Tuning of the N-Protecting Group:
-
If you are using a Benzyl (Bn) group, switch to Trityl (Tr) or Diphenylmethyl (Dpm) .
-
Mechanism: Increasing the steric bulk on the nitrogen forces the imine into a specific conformation to minimize
strain, exposing only one face to the nucleophile.
-
Visual Troubleshooting Workflows
Figure 1: Master Decision Tree for Low Diastereoselectivity
This flowchart guides you through the initial diagnosis based on your specific reaction class.
Figure 2: The Chelation Control Mechanism (Ellman)
Understanding the difference between the "Closed" (High dr) and "Open" (Low dr) transition states is critical for solvent selection.
References
-
Vertex Pharmaceuticals & Collaborators. (2023). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv. [Link]
-
Ellman, J. A., et al. (2020).[3] Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines. Harvard University / Myers Group. [Link]
-
American Chemical Society. (2023). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Organic Process Research & Development. [Link]
-
University of Liverpool. (2013).[4] Asymmetric Reductive Amination. [Link]
-
Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sources
Technical Support Center: Solvent Optimization for (S)-1-Cyclobutylethanamine Resolution
This guide serves as a specialized technical support resource for researchers optimizing the optical resolution of (S)-1-cyclobutylethanamine . It focuses on the critical thermodynamic and kinetic roles solvents play in diastereomeric salt crystallization.
Status: Operational Subject: Troubleshooting Solvent Effects on Chiral Resolution Efficiency Target Molecule: this compound (CAS: 13215-48-0 analog) Process: Diastereomeric Salt Crystallization (Classical Resolution)[1]
Core Principles: The Solvent's Role in Chiral Efficiency[2]
In the resolution of 1-cyclobutylethanamine, the solvent is not merely a medium; it is the primary thermodynamic lever controlling the Solubility Differential (
The efficiency of your resolution depends on maximizing this differential while suppressing "oiling out"—a common phenomenon with cyclobutyl-substituted amines due to their intermediate lipophilicity.
Solvent Selection Matrix
Use this table to predict solvent behavior based on dielectric properties.
| Solvent Class | Examples | Dielectric Constant ( | Effect on (S)-Amine Salt | Recommended For |
| High Polarity Protic | Water, Methanol | High (>30) | High solubility; promotes dissociation. | Initial screening; Co-solvent for "oiling out" issues. |
| Medium Polarity Protic | Ethanol, Isopropanol (IPA) | Medium (18–25) | Balanced solubility; stabilizes ion pairs. | Primary crystallization solvent. |
| Polar Aprotic | Acetonitrile, Acetone | Medium (20–37) | Poor solubility for salts; fast nucleation. | Anti-solvent to boost yield (risk of low ee). |
| Non-Polar | MTBE, Toluene | Low (<10) | Very low solubility. | Washing crystals; decreasing solubility in mixtures. |
Troubleshooting Guides (Q&A)
Issue 1: "My diastereomeric salt is 'oiling out' instead of crystallizing."
Diagnosis: The cyclobutyl group imparts significant lipophilicity to the amine. When paired with a resolving agent (e.g., (S)-Mandelic acid or Tartaric acid derivatives) in a solvent that is too polar (like pure water) or at high temperatures, the salt undergoes liquid-liquid phase separation (LLPS) before it can nucleate crystals.
Corrective Action:
-
Reduce Polarity: Switch from pure Methanol/Water to Ethanol or Isopropanol . The alkyl chains in these alcohols interact better with the cyclobutyl moiety, stabilizing the solution phase until supersaturation triggers solid nucleation.
-
Temperature Control: "Oiling out" often occurs above the metastable limit. seed the mixture at a temperature below the oiling-out point but above the crystallization point of the unwanted diastereomer.
-
High-Shear Agitation: Vigorous stirring can sometimes induce nucleation in oiled-out droplets, converting the oil into a solid suspension.
Issue 2: "I have high yield, but low Enantiomeric Excess (ee)."
Diagnosis:
The solvent system is likely non-selective, causing the co-precipitation of both the
Corrective Action:
-
Increase Dielectric Constant: Add a small percentage of Water or Methanol to your Ethanol/IPA system.
-
Digestive Ripening: Heat the suspension to near-reflux and allow it to cool slowly. This allows the thermodynamically less stable crystals (the impurity) to redissolve and redeposit onto the more stable (desired) crystals.
Issue 3: "No precipitate forms even at low temperatures."
Diagnosis: The salts are too soluble in the chosen medium (Solvating power > Lattice energy).
Corrective Action:
-
Anti-Solvent Addition: Slowly add a non-polar anti-solvent like MTBE (Methyl tert-butyl ether) or Ethyl Acetate to the saturated solution.
-
Protocol: Add anti-solvent dropwise until a persistent cloudiness appears, then heat to re-dissolve and cool slowly.
-
-
Concentration: Evaporate solvent to increase supersaturation. Ensure you are working at concentrations typical for amine resolutions (0.5 M – 1.0 M).
Experimental Protocol: Solvent Screening Workflow
Objective: Determine the optimal solvent system for this compound resolution using (S)-Mandelic Acid (Example Resolving Agent).
Reagents:
-
Racemic 1-cyclobutylethanamine (100 mg per trial)
-
(S)-Mandelic Acid (1 equiv)
-
Solvent Set: EtOH, IPA, MeOH, Acetone, MTBE.
Step-by-Step Methodology:
-
Preparation: In 5 separate vials, dissolve 100 mg of racemic amine and 1 equivalent of (S)-Mandelic acid in minimal solvent (start with 0.5 mL) at 50°C.
-
Observation (Hot):
-
Clear Solution: Proceed.
-
Solid remains: Add solvent in 0.1 mL increments until dissolved.
-
-
Cooling: Allow vials to cool slowly to Room Temperature (RT) over 2 hours.
-
Evaluation:
-
Crystals: Filter and analyze ee via Chiral HPLC.
-
Oil: Re-heat, add 10% co-solvent (e.g., if EtOH oiled out, add 10% Toluene or 10% Water depending on polarity needs), and re-cool.
-
Solution: Evaporate 50% solvent or add Anti-Solvent (MTBE).
-
-
Recrystallization: Once the "hit" solvent is found (e.g., 90% Yield, 60% ee), perform a second recrystallization in the same solvent to boost ee to >99%.
Decision Logic Visualization
The following diagram illustrates the decision-making process for solvent optimization based on phase behavior.
Caption: Decision tree for optimizing solvent systems based on phase behavior during diastereomeric salt formation.
References
- Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text on chiral resolution thermodynamics).
-
Chemistry LibreTexts. (2023). Resolution of Enantiomers via Diastereomeric Salts. Retrieved from [Link]
-
APC Ltd. Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. Retrieved from [Link]
-
Kukor, A. J., et al. (2023).[4] Guided optimization of a crystallization-induced diastereomer transformation. Reaction Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 4. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
Technical Support Center: Maintaining Stereochemical Integrity of (S)-1-Cyclobutylethanamine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the stereochemical integrity of (S)-1-cyclobutylethanamine. This chiral amine is a valuable building block in the synthesis of numerous pharmaceutical compounds, where its specific stereoconfiguration is often crucial for therapeutic efficacy.[1][2] The puckered nature of the cyclobutane ring offers unique conformational constraints that can be advantageous in drug design. However, the chiral center is susceptible to racemization under various reaction conditions, potentially compromising the enantiopurity of the final product.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience. Our goal is to empower you with the knowledge to anticipate, diagnose, and prevent racemization in your synthetic routes.
Troubleshooting Guide & FAQs
Section 1: Understanding and Identifying Racemization
Question 1: I'm observing a loss of optical activity in my product. How can I confirm that racemization of the this compound moiety is the cause?
Answer:
A loss of optical activity is a strong indicator of racemization, which is the conversion of an optically active compound into a racemic mixture.[3] To confirm this, you need to determine the enantiomeric excess (ee) of your product. The most reliable and widely used method for this is chiral High-Performance Liquid Chromatography (HPLC) .
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose phenylcarbamates, are highly effective for separating enantiomers of chiral amines and their derivatives.[4]
-
Sample Preparation: Dissolve a small amount of your purified product in a suitable mobile phase solvent (e.g., a mixture of hexane/isopropanol).
-
Method Development: Start with a standard mobile phase, for instance, 90:10 hexane:isopropanol with a small amount of an acidic or basic additive to improve peak shape. The elution order of the enantiomers may vary depending on the specific CSP and mobile phase used.[4]
-
Analysis: Inject your sample and a racemic standard of the compound if available. The racemic standard will show two peaks of equal area, corresponding to the (R) and (S) enantiomers. By comparing the chromatogram of your sample to the standard, you can quantify the ratio of the two enantiomers and calculate the enantiomeric excess.
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Broad applicability for amine separation.[4][5] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Good solubility for many organic compounds and compatible with polysaccharide CSPs. |
| Additive | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic Acid (TFA) | Improves peak shape and resolution for basic analytes like amines. |
| Detection | UV at 210-254 nm | Most organic molecules absorb in this range. |
dot
Caption: General mechanism of racemization for chiral amines.
Question 3: I am performing a nucleophilic substitution reaction with this compound. How can I minimize the risk of racemization?
Answer:
To minimize racemization during nucleophilic substitution, it is crucial to favor an SN2 mechanism over an SN1 mechanism and to carefully control the reaction conditions.
Strategies to Prevent Racemization:
-
Choice of Reaction Conditions:
-
Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) if a base is required. Avoid strong, unhindered bases like sodium hydroxide or potassium tert-butoxide.
-
Solvent: Employ a non-polar or weakly polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran) to disfavor the formation of charged intermediates.
-
-
Protecting Groups: The use of a suitable protecting group on the amine nitrogen can prevent side reactions and, in some cases, help maintain stereochemical integrity. Carbamates are the most common protecting groups for amines. [6]
Protecting Group Abbreviation Installation Cleavage Conditions Notes tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc)2O Strong acid (e.g., TFA) [6] Widely used, stable to many reaction conditions. Carboxybenzyl Cbz or Z Benzyl chloroformate Hydrogenolysis (H2, Pd/C) [6] Orthogonal to Boc group removal. | 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Common in peptide synthesis. [7]|
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.
Section 3: Special Topics
Question 4: Are there any specific considerations when using this compound in peptide synthesis?
Answer:
Yes, when incorporating this compound into a peptide chain, the primary concern is racemization of the preceding amino acid residue during the coupling step. The activation of the carboxylic acid of the N-protected amino acid can lead to the formation of an oxazolone intermediate, which is prone to racemization. [8][9] Strategies to Minimize Racemization in Peptide Coupling:
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on phosphonium or uronium salts in combination with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). [10]However, it's important to note that even these reagents can cause some degree of racemization, especially with sensitive amino acids. [7]* Base: Use a hindered base like DIPEA in stoichiometric amounts. Excess base can accelerate racemization.
-
Pre-activation Time: Minimize the time between the activation of the carboxylic acid and the addition of the amine.
dot
Caption: Racemization pathway during peptide coupling.
Answer:
Yes, this is a common strategy in process chemistry to improve overall yield and cost-effectiveness. The undesired enantiomer can be racemized and then recycled back into the resolution process. [11][12] Methods for Racemization of Chiral Amines:
-
Base-Catalyzed Racemization: Treatment of the chiral amine with a metal hydroxide, such as potassium hydroxide, in a polar aprotic solvent like DMSO at elevated temperatures can induce racemization. [11]* Metal-Catalyzed Racemization: Certain transition metal catalysts can facilitate racemization under specific conditions. [13] Once the racemic mixture is obtained, it can be resolved using various techniques, including:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. [14]* Enzymatic Resolution: Using an enzyme that selectively reacts with one enantiomer. [15]* Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers on a larger scale.
References
-
Wikipedia. Racemization. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
- Google Patents. (1999).
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. [Link]
-
ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2022). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. [Link]
-
ACS Publications. (2004). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]
-
University of Leeds. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
YouTube. (2018). 7.2c Racemization in SN1 Reactions. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
ResearchGate. (2020). A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
National Center for Biotechnology Information. (2018). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
-
National Institutes of Health. (2013). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. (2020). The enantiopure amine drugs synthesized using the Fe-based catalytic... [Link]
-
ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
- Google Patents. (2016).
-
National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ACS Publications. (1998). HPLC-based method for determination of absolute configuration of .alpha.-chiral amines. [Link]
-
PubMed. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. [Link]
Sources
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Safe Scale-Up of Reactions with (S)-1-Cyclobutylethanamine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with (S)-1-cyclobutylethanamine. This document provides in-depth technical guidance, troubleshooting, and best practices for safely scaling up chemical reactions involving this versatile chiral building block. Our focus is on anticipating challenges and providing robust solutions to ensure both safety and experimental success.
Core Safety & Handling Overview
This compound is a primary amine that is both corrosive and flammable. Like many primary amines, it is a strong nucleophile and a base, meaning its reactions are often exothermic, particularly with acids, acid chlorides, and other electrophiles.[1][2][3] The primary challenge in scaling up reactions is managing this exothermicity to prevent thermal runaways.[4]
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]
-
Flammable: It is a flammable liquid and vapor.[6] Keep away from heat, sparks, open flames, and other ignition sources.[7] Use explosion-proof equipment and take measures to prevent static discharge.[6][8]
-
Reactivity: Reacts vigorously with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9] These reactions can be highly exothermic.[3]
Quick Reference Data Table
| Property | Value / Information | Source |
| Chemical Structure | C₆H₁₃N | N/A |
| Appearance | Colorless to light yellow liquid | General Chemical Knowledge |
| Boiling Point | ~126-128 °C | General Chemical Knowledge |
| Hazards | Flammable, Corrosive, Acutely Toxic | [1][2] |
| Incompatibilities | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides | [9][10] |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. Keep container tightly closed.[2][9] | [2][9] |
| PPE | Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat.[5] | [5] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions before starting a scale-up reaction?
A1: Before any scale-up, a thorough thermal hazard evaluation is essential.
-
Perform Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the total heat of reaction.[4][11] This data helps calculate the maximum temperature of the synthetic reaction (MTSR) and assess the risk of a thermal runaway.
-
Understand Reaction Kinetics: Know the rate of your reaction at different temperatures. Fast reactions can release heat more quickly than the reactor can dissipate it, especially at scale.[4]
-
Plan for the Worst-Case Scenario: Calculate the adiabatic temperature rise—the theoretical temperature increase if all cooling fails.[4] Ensure you have a documented and tested emergency quenching procedure in place.
Q2: How should I store and handle this compound in a larger-scale setting?
A2: Proper storage is crucial to maintain purity and safety.
-
Inert Atmosphere: This amine can be air-sensitive. Store it under an inert gas like nitrogen or argon to prevent degradation.[2]
-
Temperature Control: Store in a cool, designated area, away from direct sunlight and heat sources.[5][8] Refrigeration may be recommended to minimize vapor pressure.[9]
-
Material Compatibility: Use appropriate containers (e.g., glass or stainless steel). Avoid materials that can be corroded by amines.
-
Handling: Always handle in a well-ventilated area, such as a chemical fume hood.[6] Use explosion-proof and bonded/grounded equipment to prevent ignition from static electricity.[7]
Q3: My reaction involves an acid chloride. What is the safest way to add the reagents at scale?
A3: Acylation with acid chlorides is highly exothermic. The key is controlled addition.
-
Reverse Addition: Instead of adding the acid chloride to the amine, consider adding the amine solution slowly to the acid chloride solution. This keeps the highly reactive acid chloride as the limiting reagent at any given moment, helping to control the exotherm.
-
Dilution: Running the reaction at a lower concentration can help manage the heat output by increasing the thermal mass of the system.
-
Temperature Monitoring: Use multiple, well-calibrated temperature probes to monitor the internal reaction temperature and ensure there are no local hotspots.[4]
-
Cooling Capacity: Ensure your reactor's cooling system is capable of removing the heat generated.[4] Pre-cool the reactor before starting the addition.
Q4: How do I avoid over-alkylation when using this compound as a nucleophile in an SN2 reaction?
A4: Primary amines can react with alkyl halides to form secondary amines, which are often more nucleophilic than the starting primary amine, leading to tertiary amines and even quaternary ammonium salts.[12][13] To prevent this:
-
Use Excess Amine: Employ a significant excess (at least 2 equivalents) of the this compound relative to the alkylating agent. One equivalent will react, and the other will act as a base to neutralize the acid byproduct (HX), preventing the formation of an unreactive ammonium salt.[12]
-
Controlled Stoichiometry: If using a 1:1 ratio is necessary, an external, non-nucleophilic base (like triethylamine or Hünig's base) should be added to scavenge the acid byproduct.[12] This keeps your primary amine free to react.
Troubleshooting Guide: Scale-Up Scenarios
This section addresses specific problems that can arise during the scale-up process.
Scenario 1: Thermal Management & Runaway Reactions
Q: My reaction temperature is climbing much faster than in the lab-scale experiment, even with cooling. What's happening and what should I do?
A: This indicates that heat generation is outpacing heat removal, a critical precursor to a thermal runaway. The surface-area-to-volume ratio decreases as you scale up, making cooling less efficient.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the addition of any reagents.
-
Maximize Cooling: Ensure the reactor's cooling system is at maximum capacity.
-
Add Cold Solvent: If safe and compatible, add pre-chilled solvent to dilute the reaction and absorb heat.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure (e.g., adding a neutralizing agent like acetic acid if the reaction is basic).
Root Cause Analysis & Prevention:
-
Inadequate Heat Transfer: Was the reactor properly sized for the reaction's heat duty? Ensure good agitation to improve heat transfer and prevent hotspots.[4]
-
Addition Rate Too Fast: The rate of reagent addition must be scaled down relative to the volume increase. The addition should be controlled by the internal temperature, not by a fixed time.
-
Accumulation of Unreacted Reagents: A slow-starting ("induction period") reaction can lead to a dangerous accumulation of reagents. If they suddenly start reacting, a massive exotherm will occur. Ensure the reaction has initiated before proceeding with the bulk of the addition.
// Node Definitions start [label="Unexpected Exotherm Detected\n(Temp > Set Point + ΔT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is reagent addition ongoing?", fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="IMMEDIATELY STOP ADDITION", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=2.5]; q2 [label="Is temperature still rising?", fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Monitor Closely\nResume addition at 25% of previous rate once stable", fillcolor="#34A853", fontcolor="#FFFFFF"]; a2_yes [label="Maximize Cooling\n(Full jacket flow, reduce set point)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse, width=2.5]; q3 [label="Is temperature controlled\nwithin 5-10 mins?", fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="EMERGENCY ACTION\nExecute Quench Protocol\n(e.g., add quencher, prepare for evacuation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; a3_yes [label="Hold and Diagnose\nInvestigate cause before proceeding", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> q2 [label="No"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; q2 -> a2_no [label="No"]; a2_yes -> q3; q3 -> a3_yes [label="Yes"]; q3 -> a3_no [label="No"]; } .dot Caption: Decision tree for managing an unexpected exotherm.
Scenario 2: Work-up and Purification Issues
Q: During the aqueous work-up, I'm struggling to separate my product. The excess this compound seems to be causing problems. How can I efficiently remove it at scale?
A: Primary amines are basic and can act as surfactants, leading to emulsions. The most effective way to remove them is through an acidic wash, which converts the amine into a water-soluble ammonium salt.[14]
Step-by-Step Protocol for Amine Removal:
-
Dilute: Dilute the organic reaction mixture with an appropriate, water-immiscible solvent (e.g., ethyl acetate, toluene).
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 10% aqueous citric acid. The protonated amine will partition into the aqueous layer.[14]
-
Monitor pH: Check the pH of the aqueous layer after washing to ensure it is acidic, confirming that the amine has been neutralized.
-
Phase Separation: Allow adequate time for the layers to separate. If an emulsion persists, adding brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase.
-
Back-Extraction (Optional): If your product has some water solubility, you can re-extract the aqueous washes with fresh organic solvent to recover any lost product.
-
Neutralizing Wash: Wash the organic layer with saturated aqueous sodium bicarbonate followed by brine to remove any residual acid before drying and solvent evaporation.
Q: My final chiral product has low enantiomeric excess (ee) after purification. What could be the cause?
A: Loss of enantiopurity can occur at several stages, especially if harsh conditions are used.
-
Racemization during Reaction: If the chiral center is alpha to a carbonyl or other activating group, harsh basic or acidic conditions, or high temperatures, could cause epimerization. Review your reaction conditions for potential issues.
-
Racemization during Work-up: A prolonged, strong acid or base wash at elevated temperatures can sometimes lead to racemization. Perform washes efficiently and at ambient or lower temperatures.
-
Purification Issues:
-
Distillation: If purifying by distillation, ensure the temperature is not excessive, which could induce thermal racemization.
-
Chromatography: On silica gel, which is acidic, sensitive compounds can sometimes degrade or racemize. Consider using a neutral support like alumina or deactivating the silica with a small amount of triethylamine in the eluent.
-
Crystallization: The most common method for purifying chiral compounds at scale is diastereomeric salt formation. React your chiral amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which have different solubilities and can be separated by crystallization.[15] The desired enantiomer can then be liberated by neutralization.
-
Experimental Protocol: Scaled-Up Amide Coupling
This protocol details a safe procedure for reacting this compound with an acid chloride on a multi-gram scale.
Objective: To synthesize N-((S)-1-cyclobutylethyl)benzamide safely.
// Edges prep_reactor -> charge_b; prep_solvents -> add_a; charge_b -> cool -> add_a -> stir -> quench; quench -> extract -> wash_acid -> wash_base -> wash_brine -> dry -> concentrate -> purify; } .dot Caption: General workflow for a safe amide coupling scale-up.
Methodology:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel. Ensure the system is clean, dry, and purged with nitrogen.
-
Reagent Preparation:
-
In a separate flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane) under nitrogen.
-
In the addition funnel, prepare a solution of benzoyl chloride (1.05 eq) in the same solvent.
-
-
Reaction Execution:
-
Transfer the amine/base solution to the reactor.
-
Begin stirring and cool the reactor jacket to achieve an internal temperature of 0-5 °C.
-
Once the temperature is stable, begin the dropwise addition of the benzoyl chloride solution from the addition funnel.
-
CRITICAL: Monitor the internal temperature closely. The addition rate should be adjusted to ensure the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature. Monitor for completion using TLC or LC-MS.
-
-
Work-up:
-
Cool the mixture again to ~10 °C and slowly quench by adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-((S)-1-cyclobutylethyl)benzamide.
References
- Thames River Chemical Corp. (2017).
- ChemicalBook.
- Ing. Petr Švec - PENTA s.r.o. (2023).
- ChemicalBook.
- PharmaBlock. (2023). Safety Data Sheet for (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride.
- Chemistry LibreTexts. (2025). Reactions of Amines.
- Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
- Fisher Scientific. (2009).
- ACS Publications. (2015). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- Merlic Group, UCLA. Organic Reaction Workup Formulas for Specific Reagents.
- ACS Chemical Health & Safety. (2021).
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- Safety Data Sheet for a mixture containing Cyclohexylamine.
- The Royal Society of Chemistry. (2017).
- Fisher Scientific. SAFETY DATA SHEET for 1,3-Cyclohexanedimethanamine.
Sources
- 1. trc-corp.com [trc-corp.com]
- 2. Cyclobutylamine - Safety Data Sheet [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. amarequip.com [amarequip.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. chemicalbook.com [chemicalbook.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. rsc.org [rsc.org]
- 16. How To Run A Reaction [chem.rochester.edu]
common impurities in commercial (S)-1-cyclobutylethanamine
Technical Support Center: (S)-1-Cyclobutylethanamine Quality Assurance & Troubleshooting Guide
Welcome to the Technical Support Interface
Product: this compound (Hydrochloride or Free Base) CAS: 534638-10-1 (HCl salt generic ref) Chemical Formula: C₆H₁₃N Molecular Weight: 99.18 g/mol (Free Base) | 135.64 g/mol (HCl Salt)
Expert Note: This chiral building block is a critical pharmacophore in modern medicinal chemistry, particularly for Janus kinase (JAK) inhibitors and peptide surrogates. Its utility, however, is frequently compromised by its high volatility (as a free base) and the thermodynamic instability of the cyclobutane ring (26.3 kcal/mol ring strain).
This guide addresses the specific impurity profiles and handling protocols required to maintain integrity in drug development workflows.
Part 1: Impurity Profile & Origin Analysis
Commercial this compound typically contains three distinct classes of impurities. Understanding their origin is the first step in troubleshooting.
Table 1: Common Impurities & Specifications
| Impurity Class | Specific Compound | Origin/Cause | Detection Method |
| Stereochemical | (R)-1-Cyclobutylethanamine | Incomplete resolution; Racemization during workup. | Chiral HPLC/GC |
| Synthetic Precursor | Cyclobutyl methyl ketone | Incomplete reductive amination or transamination. | GC-MS / 1H NMR |
| Ring-Strain Artifacts | 2-Aminohexane (and isomers) | Ring Opening: Acid-catalyzed rearrangement or hydrogenolysis during deprotection. | GC-MS (distinct fragmentation) |
| Thermal Artifacts | In-situ degradation products | GC Injector Pyrolysis: The cyclobutane ring can cleave in hot GC injectors (>250°C). | GC (Method Artifact) |
| Dimeric Species | Bis(1-cyclobutylethyl)amine | Over-alkylation during synthesis. | LC-MS (High MW) |
Part 2: Visualization of Impurity Pathways
The following diagram illustrates the synthetic vectors that introduce impurities. Note the critical "Ring Strain Vulnerability" node.
Figure 1: Synthetic and degradation pathways leading to common impurities. Note that ring opening can occur both chemically (during synthesis) and thermally (during analysis).
Part 3: Troubleshooting & FAQs
Scenario A: "I see multiple peaks in my GC-MS, but the NMR looks pure."
Diagnosis: Thermal Degradation Artifacts. The Science: Cyclobutane rings possess significant ring strain (~26 kcal/mol).[1][2] Standard GC injector temperatures (250°C+) can provide enough activation energy to trigger thermal ring opening or rearrangement into linear isomers (e.g., hexenes or linear amines) inside the instrument. The Fix:
-
Lower Injector Temp: Reduce inlet temperature to 150–180°C.
-
Switch to LC: Use LC-MS for purity profiling to avoid thermal stress.
-
Derivatization: If GC is mandatory, derivatize with trifluoroacetic anhydride (TFAA) to increase volatility, allowing for lower column/injector temperatures.
Scenario B: "My yield is low after converting the HCl salt to the free base."
Diagnosis: Volatility Loss. The Science: this compound free base is a low-molecular-weight amine with high vapor pressure. It co-evaporates readily with solvents like ether or dichloromethane (DCM) during rotary evaporation. The Fix:
-
Avoid High Vacuum: Do not subject the free base to high vacuum (< 20 mbar) for extended periods.
-
Salt Formation: Store exclusively as the Hydrochloride or Tosylate salt.
-
Extraction Solvent: Use Methyl tert-butyl ether (MTBE) rather than DCM; MTBE forms azeotropes less aggressively with amines.
Scenario C: "The enantiomeric excess (ee) is dropping during storage."
Diagnosis: Acid-Catalyzed Racemization or Atmospheric CO₂. The Science: While chiral amines are generally configurationally stable, the presence of atmospheric CO₂ forms carbamates (reversible), which can complicate analysis. More critically, if the material is stored in non-anhydrous acidic conditions, the alpha-proton can exchange, leading to racemization. The Fix:
-
Store under Argon: Prevent carbamate formation.
-
Check Water Content: Ensure the HCl salt is anhydrous. Hygroscopic salts can hydrolyze, creating local acidic pockets that promote degradation.
Part 4: Analytical Protocols
Protocol 1: Determination of Enantiomeric Excess (Chiral HPLC)
Standard reverse-phase columns will not separate these enantiomers.
-
Column: Daicel Chiralpak IG-3 or OD-H (Immobilized polysaccharide phases are preferred for stability).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (98 : 2 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.
-
-
Flow Rate: 0.5 mL/min (Iso-cratic).
-
Detection: UV at 210 nm (Weak chromophore; high concentration required, ~1 mg/mL).
-
Expected Retention:
-
(S)-Isomer: ~12.5 min
-
(R)-Isomer: ~14.2 min
-
Note: Retention order must be validated with a racemic standard.
-
Protocol 2: Chemical Purity via Derivatization (GC-MS)
To avoid thermal ring opening, derivatize before injection.
-
Sample Prep: Dissolve 5 mg amine in 0.5 mL DCM.
-
Reagent: Add 50 µL Trifluoroacetic Anhydride (TFAA).
-
Reaction: Stir at Room Temp for 15 mins. (Exothermic).[2]
-
Workup: Evaporate solvent under a gentle N₂ stream (do not rotovap). Redissolve in EtOAc.
-
Injection: The resulting trifluoroacetamide is thermally stable and volatile.
Part 5: Troubleshooting Logic Tree
Use this flow to determine the next step in your experiment.
Figure 2: Decision matrix for troubleshooting common experimental anomalies.
References
-
Cyclobutane Ring Strain & Stability : Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322. Link
-
Chiral Amine Synthesis (Ellman's Auxiliary) : Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews, 110(6), 3600–3740. Link
-
Chromatographic Separation of Chiral Amines : Daicel Corporation. "Chiralpak ID/IG Instruction Manuals - Solvent Versatility for Amine Separation." Link
-
Handling Volatile Amines : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Refer to Chapter 4 on Amine Purification). Link
Sources
improving crystallinity of diastereomeric salts for separation
Technical Support Center: Diastereomeric Salt Crystallization & Resolution
Current Status: Operational Agent: Senior Application Scientist Topic: Improving Crystallinity & Optical Purity in Chiral Resolution
Introduction: From "Art" to Engineering
Welcome. You are likely here because your chiral resolution has stalled. You have formed a diastereomeric salt, but instead of distinct, filterable crystals, you are facing an oil, a gel, or an amorphous solid with low enantiomeric excess (ee).[1]
Crystallization of diastereomeric salts is not random; it is a competition between nucleation , crystal growth , and liquid-liquid phase separation (LLPS) .[1] This guide replaces trial-and-error with thermodynamic control.
Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)
The Issue: Upon cooling, your solution turns turbid and separates into a distinct oily layer (the salt) and a supernatant, rather than forming crystals. The Cause: You have entered the Miscibility Gap . The system is supersaturated, but the energy barrier to form a crystal lattice is higher than the energy required to simply separate into a solute-rich liquid phase.[2] This often happens when the temperature is above the melting point of the solvated salt or when supersaturation is generated too rapidly.
Troubleshooting Protocol: The "Metastable Zone" Rescue
Do not simply stir and hope. You must reset the thermodynamic trajectory.
Step 1: Re-Dissolution
Heat the mixture until the oil phase completely re-dissolves into a homogeneous solution. Note this temperature (
Step 2: The "Seeding Window" Cool the solution slowly.[2] Stop 5°C to 10°C above the temperature where oiling previously occurred.
-
Critical Action: Add seed crystals (0.1 - 1.0 wt%) of the pure diastereomer at this elevated temperature.
-
Why? Seeding bypasses the high energy barrier of primary nucleation, providing a surface for growth before the system hits the miscibility gap [1].
Step 3: Controlled Cooling Ramp Implement a slow cooling ramp (e.g., 0.1°C/min) to the final isolation temperature.
Step 4: The "Anti-Solvent" Trap (Warning)
If using an anti-solvent, do not add it to a cold solution. Add the anti-solvent at
Figure 1: Logic flow for recovering a crystallization process that has succumbed to Liquid-Liquid Phase Separation (Oiling Out).
Module 2: The Pope-Peachey Method (Improving Solubility Differences)
The Issue: You obtain crystals, but the yield is low or the optical purity (ee) is poor because the solubility difference between the
The Concept: Instead of using 1 equivalent of the expensive chiral resolving agent, use 0.5 equivalents of the chiral agent and 0.5 equivalents of an achiral acid/base (e.g., HCl, NaOH) [2].[4]
-
Mechanism: The system now contains four potential salts. The chiral agent will selectively bind to the enantiomer that forms the least soluble salt (thermodynamic preference), forcing it out of solution. The other enantiomer remains in solution paired with the achiral counterion.
Protocol:
-
Calculate Stoichiometry:
-
Racemic Substrate: 1.0 eq
-
Chiral Resolving Agent: 0.5 eq
-
Achiral Counterion (e.g., HCl or KOH): 0.5 eq[1]
-
-
Solvent Choice: Use a solvent where the chiral salt is insoluble, but the achiral salt is highly soluble (e.g., Ethanol/Water mixtures).
-
Equilibration: Heat to reflux to ensure all species are in dynamic equilibrium.
-
Isolation: Cool to room temperature. The precipitate is usually the highly pure diastereomeric salt of the desired enantiomer.
Data Comparison:
| Parameter | Classical Resolution (1.0 eq) | Pope-Peachey (0.5 eq) |
|---|---|---|
| Cost | High (1 eq chiral agent) | Low (0.5 eq chiral agent) |
| Solubility Delta | Often Low (Salt A vs Salt B)[1][4][6] | High (Chiral Salt vs Achiral Salt) |
| Theoretical Yield | 50% (max) | 50% (max) |
| Optical Purity | Variable | Generally Higher |[1]
Module 3: Solvent Engineering (Breaking Amorphous Gels)
The Issue: The product crashes out as a sticky gel or amorphous solid that clogs filters. The Cause: The solvent polarity is mismatched, causing rapid precipitation (kinetic control) rather than crystal growth, or the solvent is trapped in the lattice (solvates).
The "Dielectric Goldilocks" Zone: Crystallinity requires a solvent that allows reversible attachment/detachment of molecules from the crystal face.
-
Too Polar (Water/MeOH): High solubility, difficult to nucleate.[1]
-
Too Non-Polar (Hexane): Instant crashing (amorphous).[1]
-
The Fix: Use solvents with intermediate Dielectric Constants (
) or binary mixtures [3].[1]
Solvent Selection Table (By Dielectric Constant):
| Solvent |
Protocol for Gel Breaking (Digestion):
-
Do not filter the gel.
-
Heat the gel slurry to near-boiling (reflux).
-
Add a small amount of a higher-polarity solvent (e.g., Ethanol) dropwise until the gel "relaxes" into a suspension.
-
Ostwald Ripening: Hold the temperature high (but below dissolution) and stir rapidly for 2-4 hours. This consumes small amorphous particles to grow larger crystalline ones.
Module 4: Advanced FAQs
Q: My salt crystallizes, but the diastereomeric excess (de) stuck at 80%. Recrystallization doesn't help.[1] Why? A: You likely have a Solid Solution or Eutectic Entrapment .
-
Diagnosis: If the melting point doesn't change after recrystallization but the rotation is low, the two diastereomers are co-crystallizing in the same lattice.
-
Fix: You must change the resolving agent. No amount of recrystallization will fix a solid solution. Switch to a derivative (e.g., if using Tartaric Acid, switch to Dibenzoyl-Tartaric Acid).[1]
Q: Can I use "Dutch Resolution" techniques here? A: Yes. Dutch Resolution involves using a "family" of resolving agents (e.g., a mixture of phencyphos derivatives) simultaneously. The most crystalline salt will nucleate first (nucleation inhibition principle). Once the "hit" is identified, you can switch to using that single agent pure for scale-up.
Q: How do I know if I have a salt or just a co-crystal?
A: Check the
-
If
, you generally form a salt.[1] -
If
, you likely have a co-crystal or no reaction.[1] -
Verification: IR Spectroscopy.[1] Look for the carboxylate shift (salt) vs. carbonyl stretch (acid).
References
-
BenchChem. (2025).[1][2][7] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from [1]
-
Kozma, D., et al. (1996).[1][5] Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. Synthetic Communications / Chirality.[1][5][8][9] Retrieved from [1]
-
Louisiana State University. (2024).[1] Dielectric Constant Table of Common Solvents. Macromolecular Studies Group.[1] Retrieved from [1]
-
Royal Society of Chemistry. (2022).[1] Design of diastereomeric salt resolution via multicomponent system characterization. CrystEngComm.[1] Retrieved from
Sources
- 1. Dielectric Constant [macro.lsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. The Retort [www1.udel.edu]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Validation & Comparative
Chiral HPLC Analysis of (S)-1-Cyclobutylethanamine: A Comparative Technical Guide
Executive Summary
(S)-1-cyclobutylethanamine (CAS: 1355969-30-0) represents a challenging class of analytes in chiral chromatography: alpha-chiral primary aliphatic amines .[1] Its lack of a strong UV chromophore and the high basicity of the primary amine group create two distinct analytical hurdles:
-
Detection: Direct UV detection is only possible at low wavelengths (<210 nm), restricting solvent choices.[1]
-
Separation: Strong silanophilic interactions often lead to peak tailing on traditional polysaccharide columns.[1]
This guide objectively compares the two most effective strategies for resolving 1-cyclobutylethanamine derivatives: Direct Analysis using Crown Ether Phases (The Gold Standard for purity) vs. Derivatization with Polysaccharide Phases (The Gold Standard for sensitivity/biological matrices).
Critical Analysis of Molecular Properties
Before selecting a method, the analyst must consider the physicochemical constraints of the target molecule.
| Property | Implication for HPLC |
| Functional Group | Primary Amine (-NH2) |
| Chromophore | None (Aliphatic Cycle) |
| Chirality | Alpha-Carbon |
Method A: The Gold Standard – Crown Ether Stationary Phases
Best For: Raw material purity testing, process control, high-throughput screening.[1]
The most direct and robust method for alpha-chiral primary amines utilizes Crown Ether chiral selectors (specifically 18-crown-6 ether derivatives).[1] These columns operate via a host-guest mechanism where the protonated amine (
Recommended Protocol
-
Column: Daicel CROWNPAK CR-I(+) (Immobilized) or CR(+) (Coated).[1]
-
Why Immobilized (CR-I)? It allows the use of acetonitrile (ACN), which lowers backpressure and improves peak shape compared to the methanol-limited coated phases.
-
-
Mobile Phase: Perchloric Acid (HClO
) aqueous solution (pH 1.0 - 2.0) / Acetonitrile.[1][2][3][4] -
Detection: UV at 200–210 nm.[1]
-
Why HClO
? Unlike TFA or acetic acid, perchloric acid has high UV transparency at 200 nm, maximizing the signal for this non-chromophoric amine.[1]
-
Mechanism of Action
The separation relies on the formation of three hydrogen bonds between the ammonium protons of the analyte and the ether oxygens of the crown ring. The cyclobutyl group provides the steric discrimination against the chiral barrier of the stationary phase.
Pros & Cons
-
(+) Pros: No sample preparation; extremely high selectivity (
typical); elution order can be reversed by switching to CR(-) column.[1] -
(-) Cons: Requires highly acidic mobile phase (corrosive to system); incompatible with MS (unless volatile acids like TFA are used, which sacrifice UV sensitivity); long equilibration times.[1]
Method B: The Sensitivity Alternative – Derivatization
Best For: Trace analysis (impurities <0.05%), biological samples (plasma/urine), or labs without Crown Ether columns.[1]
When sensitivity is paramount, or if the available instrumentation cannot handle harsh acids, derivatization is the superior choice.[1] Converting the aliphatic amine into a urea or thiourea derivative introduces a strong chromophore and reduces basicity.
Recommended Protocol
-
Derivatizing Agent: GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]
-
Reaction: Mix sample with GITC in Acetonitrile/TEA (room temp, 15 mins).
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose-based).[1][2]
-
Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1).[1]
-
Detection: UV at 254 nm.[1]
Mechanism of Action
GITC reacts with the amine to form a stable thiourea.[1] This introduces:
-
UV Absorbance: The thiourea group absorbs strongly at 254 nm.[1]
-
Additional Chiral Centers: The glucose moiety of GITC adds chiral centers, technically creating diastereomers (though separation often relies on the CSP's recognition of the derivative).
-
H-Bonding Sites: The thiourea group interacts strongly with the carbamate sites on the amylose backbone of the AD-H column.
Pros & Cons
-
(+) Pros: High sensitivity (LOD < 10 ng/mL); uses standard Normal Phase solvents; removes peak tailing issues.[1]
-
(-) Cons: Requires sample prep; kinetic resolution issues (ensure reaction goes to completion to avoid fractionation); reagents are expensive.[1]
Comparative Data Summary
The following table contrasts the expected performance metrics for this compound based on field application data.
| Metric | Method A: CROWNPAK CR-I(+) | Method B: Derivatization (GITC) + AD-H | Method C: Direct Polysaccharide (IG/IC) |
| Separation Mode | Reversed Phase (Acidic) | Normal Phase | Polar Organic / NP (Basic) |
| Resolution ( | High (> 2.0) | High (> 2.[1]5) | Low to Moderate (0.8 - 1.[1]5) |
| Peak Shape | Excellent (Symmetrical) | Excellent | Often Tailing (Silanol interaction) |
| UV Limit (LOD) | Moderate (210 nm noise) | Excellent (254 nm) | Poor (210 nm cutoff) |
| Prep Time | None (Direct Inject) | 20-30 mins | None |
| System Wear | High (Acid corrosion risk) | Low | Low |
| MS Compatible? | No (unless TFA used) | Yes (Standard APCI/ESI) | Yes |
Decision Logic & Visualization
Method Selection Decision Tree
Use this logic flow to select the appropriate protocol for your specific analytical need.
Figure 1: Decision tree for selecting the optimal chiral method based on sensitivity requirements and column availability.
Crown Ether Recognition Mechanism
Understanding the specific interaction is vital for troubleshooting Method A.[1]
Figure 2: Mechanism of chiral recognition on CROWNPAK columns.[1] The acidic pH ensures the amine is protonated (
Safety & Operational Constraints
-
Perchloric Acid Handling:
-
Risk: Concentrated HClO
is an oxidizer.[1] However, the dilute mobile phase (pH 1-2) is generally safe but corrosive to stainless steel over long periods.[1] -
Mitigation: Flush the HPLC system with water immediately after use.[1] Do not leave perchloric acid static in the pump heads.[1]
-
Alternative: Methanesulfonic acid or TFA can be used if corrosion is a major concern, though UV transparency at 200 nm may be compromised with TFA.[1]
-
-
Column Care (Crownpak):
-
Solvent Limits: Do not exceed 15% Methanol on coated (CR) columns. Immobilized (CR-I) columns tolerate up to 100% ACN, making them the preferred choice for modern method development.[1]
-
pH Limits: Never run these columns at pH > 7. The silica support is vulnerable, and the amine will deprotonate, losing retention.[1]
-
References
-
Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) / CR-I(-). Chiral Technologies. Retrieved from
-
Hyun, M. H. (2016).[1] Liquid chromatographic resolution of chiral amines and amino acids on crown ether-based chiral stationary phases. Journal of Separation Science.
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Retrieved from
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from
-
ResearchGate. Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Retrieved from
Sources
Comparative Efficacy: (S)-1-Cyclobutylethanamine vs. (S)-1-Phenylethylamine
Topic: Comparative Efficacy of (S)-1-Cyclobutylethanamine vs. (S)-1-Phenylethylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
From Chiral Resolution to Bioisosteric Design
Executive Summary
This guide objectively compares (S)-1-phenylethylamine (S-PEA) , the industry-standard chiral resolving agent and auxiliary, against This compound (S-CBE) , an emerging bioisostere in medicinal chemistry.
While S-PEA dominates in process chemistry (chiral resolution) due to its aromatic π-stacking capabilities, S-CBE is increasingly preferred in drug design to improve metabolic stability and increase fraction saturated carbon (
Part 1: Physicochemical & Structural Profile
The fundamental difference lies in the ring topology: the rigid, planar phenyl ring of S-PEA versus the puckered, aliphatic cyclobutyl ring of S-CBE. This dictates their utility in crystal packing and receptor binding.
Table 1: Comparative Physicochemical Properties[1]
| Feature | (S)-1-Phenylethylamine (S-PEA) | This compound (S-CBE) |
| Structure | Aromatic, Planar ( | Aliphatic, Puckered ( |
| Electronic Nature | Electron-rich ( | Electron-neutral ( |
| Basicity (pKa) | ~9.4 (Benzylic amine) | ~10.0 - 10.5 (Cycloalkyl amine)* |
| Lipophilicity (LogP) | 1.49 | ~1.2 - 1.4 (Est.) |
| Steric Bulk (Taft | Rigid, flat obstruction | Bulky, flexible obstruction |
| Primary Application | Chiral Resolution, Auxiliaries | Bioisosteric Drug Fragment |
| Metabolic Liability | High (Benzylic oxidation) | Low (Resistant to CYP450) |
*Note: Cycloalkyl amines are generally more basic than benzylic amines due to the lack of electron-withdrawing resonance from an aromatic ring.
Part 2: Efficacy in Chiral Resolution (Process Chemistry)
Verdict: (S)-1-Phenylethylamine is superior for classical chiral resolution.
Mechanistic Causality
The efficacy of a resolving agent relies on the formation of robust, well-defined crystal lattices between the amine and a racemic acid.
-
S-PEA: The phenyl ring engages in
- stacking and CH- interactions , creating a "lock-and-key" supramolecular network that stabilizes one diastereomeric salt over the other. This is critical for resolving aromatic acids (e.g., mandelic acid derivatives). -
S-CBE: Lacking an aromatic ring, S-CBE cannot participate in
-stacking. Its puckered cyclobutyl ring creates "slippery" crystal packing, often resulting in oils or non-selective precipitates rather than defined crystals.
Experimental Protocol: Classical Resolution (Self-Validating)
Use this protocol to benchmark resolution efficiency. If S-PEA fails to crystallize, S-CBE is rarely a viable backup; consider naphthylethylamine instead.
-
Stoichiometry: Mix Racemic Acid (1.0 eq) and (S)-PEA (0.5 - 1.0 eq) in a solvent (typically Ethanol/Water or Isopropanol).
-
Thermal Cycle: Heat to reflux until clear (dissolution).
-
Controlled Cooling: Cool to
(nucleation temp) at a rate of 5°C/hour.-
Validation: If rapid precipitation occurs >10°C below reflux, the system is supersaturated; add more solvent.
-
-
Harvest: Filter the crystals.
-
Enrichment Check: Release the free acid from a small sample and check enantiomeric excess (ee) via Chiral HPLC.
-
Target: >80% ee in first pass indicates successful molecular recognition.
-
Part 3: Efficacy in Drug Design (Medicinal Chemistry)
Verdict: This compound is superior for optimizing pharmacokinetic (PK) profiles.
The "Escape from Flatland"
Modern drug discovery prioritizes increasing three-dimensionality (
Metabolic Stability Workflow
The phenyl ring in S-PEA is susceptible to hydroxylation and, more critically, facilitates benzylic oxidation (alpha-carbon oxidation) by Cytochrome P450 enzymes. The cyclobutyl ring in S-CBE sterically hinders this position and lacks the resonance stabilization that promotes radical formation at the alpha-carbon.
Diagram 1: Metabolic Fate & Design Logic
Caption: Comparative metabolic pathways showing the stability advantage of the cyclobutyl moiety (CBE) over the phenyl moiety (PEA) due to reduced susceptibility to oxidative clearance.
Part 4: Synthetic Utility & Reactivity
When using these amines as building blocks (e.g., in reductive amination or amide coupling), steric factors influence yield.
Reactivity Profile
-
(S)-PEA: The planar phenyl ring allows for predictable approach vectors for nucleophiles. However, electronic deactivation can occur if the ring is substituted.
-
(S)-CBE: The cyclobutyl ring is sterically bulkier in 3D space than the flat phenyl ring. In
reactions or reductive aminations with hindered ketones, S-CBE may require higher temperatures or stronger activation (e.g., Ti(OiPr)4 additives) compared to S-PEA.
Diagram 2: Selection Decision Matrix
Caption: Decision matrix for selecting between S-PEA and S-CBE based on application: crystallization efficiency vs. pharmacokinetic optimization.
References
-
BenchChem. (2025). Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75818, (S)-1-Phenylethylamine. Retrieved from [1]
-
Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual reference for cycloalkyl bioisosterism).
-
Patel, S. (2024).[2][3] Metabolic Stability and its Role in Biopharmaceutical Development. Journal of Drug Metabolism & Toxicology. Retrieved from
Sources
Comparative Study of Chiral Auxiliaries in Asymmetric Induction
Executive Summary
In the high-stakes environment of drug discovery, the choice of a chiral auxiliary is rarely about "which one works" but rather "which one scales." While catalytic asymmetric synthesis is elegant, stoichiometric chiral auxiliaries remain the workhorses of early-phase medicinal chemistry due to their predictability, high diastereomeric ratios (dr), and ability to generate crystalline intermediates that obviate the need for tedious chromatography.
This guide objectively compares the four dominant auxiliary platforms: Evans Oxazolidinones , Myers Pseudoephedrine Amides , Oppolzer Sultams , and Ellman Sulfinamides . We analyze them through the lens of process chemistry, focusing on yield, diastereoselectivity, cleavage efficiency, and operational safety.
Part 1: Mechanistic Foundations & Selection Strategy
The efficacy of a chiral auxiliary relies on its ability to differentiate the faces of a prochiral center. This is typically achieved through two distinct mechanistic pathways:
-
Chelation Control: The metal center (Li, Ti, B) binds to both the auxiliary and the substrate, locking the conformation.
-
Steric Blocking: Bulky groups (isopropyl, benzyl, tert-butyl) on the auxiliary physically shield one face of the enolate or imine.
Strategic Decision Matrix
The following decision tree illustrates the selection logic based on target functionality and reaction type.
Figure 1: Strategic Selection of Chiral Auxiliaries. Blue paths indicate acid/alcohol targets; Green indicates amine targets.
Part 2: The Titans – Comparative Analysis[2]
Evans Oxazolidinones (The Standard)
Developed by David Evans, these valine- or phenylalanine-derived auxiliaries are the "gold standard" for aldol reactions.
-
Mechanism: Relies on the formation of a Z-enolate. In aldol reactions, boron enolates provide tight Zimmerman-Traxler transition states, yielding syn-aldol products with high selectivity (dr > 99:1).
-
Critical Insight: While excellent for aldol, Evans auxiliaries can be problematic in simple alkylations due to lower crystallinity of the products compared to Myers' system.
-
Safety Warning: Standard cleavage using LiOH/H₂O₂ generates O₂ gas. On a multi-kilogram scale, this presents a significant safety hazard (flammability/pressure).[1]
Myers Pseudoephedrine (The Practical Alternative)
Andrew Myers introduced pseudoephedrine amides as a superior alternative for alkylation.
-
Mechanism: Uses LiCl to break up enolate aggregates, forming a reactive, soluble species.
-
Key Advantage: The resulting alkylated amides are highly crystalline. This allows for purification by recrystallization , avoiding expensive silica gel chromatography—a massive advantage in process chemistry.
-
Regulatory Hurdle: Pseudoephedrine is a controlled precursor (methamphetamine). Labs often face strict compliance paperwork. Pseudoephenamine is a non-regulated alternative with similar performance.[2]
Oppolzer Sultams (The Robust Scaffold)
Derived from camphor, Oppolzer’s sultam offers a rigid bicyclic framework.[3]
-
Mechanism: The SO₂ group provides strong electronic withdrawal and steric bulk.
-
Best For: Diels-Alder and Michael additions where the reaction requires high thermal stability or Lewis acid tolerance that might degrade oxazolidinones.
Ellman Sulfinamides (The Amine Specialist)
Jonathan Ellman’s tert-butanesulfinamide is unique as it serves as a chiral ammonia equivalent.
-
Mechanism: Condenses with aldehydes/ketones to form chiral N-sulfinyl imines. Grignard or hydride addition proceeds with high facial selectivity.
-
Cleavage: Mild acidic hydrolysis (HCl/MeOH) releases the chiral amine and recyclable sulfur species.
Part 3: Performance Metrics & Data
The following table summarizes experimental performance based on literature benchmarks and process scale-up data.
| Metric | Evans Oxazolidinone | Myers Pseudoephedrine | Oppolzer Sultam | Ellman Sulfinamide |
| Primary Application | Aldol, Alkylation | Alkylation (Simple/Branched) | Diels-Alder, Michael | Amine Synthesis |
| Typical Yield | 75–85% | 85–99% | 70–90% | 85–95% |
| Typical dr | > 95:5 (often >99:1) | > 99:1 (after cryst.) | > 90:10 | > 90:10 |
| Crystallinity | Moderate (oils common) | High (Solids common) | High | Moderate |
| Cleavage Reagents | LiOH/H₂O₂ (Oxidative) | Acid or Base Hydrolysis | LiOH or Reductive | HCl/MeOH (Acidic) |
| Cleavage Safety | Risk: O₂ evolution | Safe | Safe | Safe |
| Regulatory | None | High (List I Chemical) | None | None |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Myers Asymmetric Alkylation
Rationale: This protocol demonstrates the "LiCl effect" essential for reactivity.
Materials:
-
Pseudoephedrine propionamide (1.0 equiv)
-
LiCl (anhydrous, 6.0 equiv) – Critical for breaking aggregates
-
LDA (Lithium Diisopropylamide, 2.1 equiv)
-
Alkyl Halide (RX, 1.2 equiv)
-
THF (anhydrous)
Workflow:
-
Drying (Validation Step): Flame-dry LiCl in the reaction flask under vacuum. If LiCl is not perfectly dry, yield drops significantly.
-
Enolization: Suspend LiCl and amide in THF. Cool to -78°C. Add LDA solution via cannula.
-
Observation: The mixture should become a pale yellow homogeneous solution (indicating successful de-aggregation).
-
-
Alkylation: Add Alkyl Halide slowly at -78°C. Stir for 1h, then warm to 0°C.
-
Quench: Add saturated NH₄Cl.
-
Purification: Recrystallize the crude solid from Toluene/Heptane. Do not column unless dr < 95:5.
Protocol B: Evans Auxiliary Cleavage (Safety Optimized)
Rationale: Mitigates the O₂ evolution risk associated with the standard Evans cleavage.
Materials:
-
Alkylated Evans Imide
-
LiOH (2.0 equiv)
-
H₂O₂ (30% aq, 4.0 equiv)
-
THF/Water (3:1)
Workflow:
-
Cooling: Dissolve imide in THF/Water. Cool to 0°C. Internal temperature monitoring is mandatory.
-
Peroxide Addition: Add H₂O₂ slowly.
-
Base Addition: Add LiOH solution dropwise.
-
Safety Check: Monitor for bubbling. Rapid bubbling indicates radical decomposition of peroxide.
-
-
Quench: Add Na₂SO₃ (sodium sulfite) to destroy excess peroxide before acidification.
-
Validation: Test with starch-iodide paper. If blue, peroxide is still present. Do not proceed to extraction until paper remains white.
-
Part 5: Visualizing the Workflow
The general lifecycle of a chiral auxiliary involves four critical stages. The efficiency of the "Recovery" step often dictates the economic viability of the process.
Figure 2: The Chiral Auxiliary Lifecycle. Note the recycling loop (dashed line) which is critical for cost-efficiency.
References
-
Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.
-
Myers, A. G., et al. (1994).[4] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.
-
Ellman, J. A., et al. (2010).[5] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
-
Oppolzer, W. (1987). "Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Tetrahedron.
-
Cohen, B. M., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. esports.bluefield.edu - Chiral Auxiliary Synthesis [esports.bluefield.edu]
- 4. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Strategic Application of Chiral Amines in Kinase Inhibition: A Comparative Analysis Centered on (S)-1-Cyclobutylethanamine
For Immediate Release
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the selection of appropriate molecular building blocks is a critical determinant of clinical success. Chiral amines, with their inherent three-dimensional structures, play a pivotal role in dictating the potency, selectivity, and pharmacokinetic properties of drug candidates. This guide provides an in-depth technical analysis of the applications of (S)-1-cyclobutylethanamine, a prominent chiral amine, in the context of kinase inhibitor development. We will draw comparisons with other amine fragments, including the complex chiral pyrrolidinone moiety found in the clinical candidate Zimlovisertib (PF-06650833), to illuminate the strategic considerations behind amine selection in medicinal chemistry.
Introduction: The Significance of Chiral Amines and Cycloalkanes in Drug Design
The pursuit of highly selective and potent kinase inhibitors necessitates a deep understanding of the intricate interactions between a drug molecule and its target protein. Chiral centers introduce stereochemical complexity that can be leveraged to optimize these interactions. The use of single-enantiomer drugs has become a standard in the pharmaceutical industry, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
Cycloalkane moieties, such as the cyclobutane ring, are increasingly incorporated into drug candidates to enhance their metabolic stability, enforce conformational restriction, and serve as effective hydrophobic pocket fillers.[1] The unique puckered structure of the cyclobutane ring offers a three-dimensional scaffold that can orient key pharmacophoric groups in a precise manner, leading to improved binding affinity and selectivity.[1]
This compound represents a convergence of these two important structural motifs: a chiral center and a cyclobutane ring. This combination makes it a valuable building block for medicinal chemists aiming to fine-tune the properties of their lead compounds.
Case Study: Zimlovisertib (PF-06650833) - A Complex Chiral Moiety in IRAK4 Inhibition
A compelling example of the successful application of a complex chiral amine-derived fragment is Pfizer's clinical candidate, Zimlovisertib (PF-06650833).[2] This potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is being investigated for the treatment of various inflammatory and autoimmune diseases.[3][4]
The chemical structure of Zimlovisertib is 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide.[5] The intricate stereochemistry of the substituted pyrrolidinone ring is crucial for its high potency.
Caption: The stereochemically complex (2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl moiety of Zimlovisertib.
The development of Zimlovisertib involved extensive structure-activity relationship (SAR) studies, which revealed a slight potency preference for the all-syn (2S,3S,4S) stereochemistry in the fluorine-substituted lactam.[6] This highlights the critical role of precise stereochemical control in achieving optimal target engagement. The synthesis of this complex fragment is a multi-step process, underscoring the commitment required to incorporate such intricate chiral building blocks.[7]
This compound: A Versatile and Efficient Chiral Building Block
In contrast to the complex pyrrolidinone in Zimlovisertib, this compound offers a simpler, yet still stereochemically defined, building block. Its utility has been demonstrated in the synthesis of various kinase inhibitors, where it can serve as a key component for engaging with the kinase hinge region or for occupying hydrophobic pockets.
Comparative Performance: Insights from Kinase Inhibitor Programs
While a direct head-to-head comparison of this compound and the Zimlovisertib pyrrolidinone within the IRAK4 program is not publicly available, we can draw valuable insights from SAR studies on other kinase inhibitors. For instance, in the development of Janus Kinase (JAK) inhibitors, various small alkylamine side chains are often explored to optimize potency and selectivity.
A hypothetical comparison can be made by considering the replacement of a more complex chiral amine with this compound in a generic kinase inhibitor scaffold.
| Amine Fragment | Relative Potency (Hypothetical IC50) | Key Advantages | Key Disadvantages |
| Isopropylamine | 100 nM | Readily available, small size | Lacks conformational rigidity |
| (S)-1-Phenylethanamine | 20 nM | Introduces aromatic interactions | Potential for metabolic liabilities |
| This compound | 15 nM | Good balance of size and rigidity, improved metabolic stability | Higher cost than simpler amines |
| Zimlovisertib Pyrrolidinone | 0.2 nM[8] | Highly optimized for specific target, multiple points of interaction | Complex, multi-step synthesis |
This hypothetical data illustrates a common trend in medicinal chemistry: increasing the structural complexity and optimizing the stereochemistry of an amine fragment can lead to significant gains in potency. The cyclobutane ring in this compound provides a degree of conformational constraint that is absent in a simple isopropyl group, which can lead to a more favorable binding entropy.
Experimental Protocols: Synthesis and Evaluation
The synthesis of kinase inhibitors incorporating this compound typically involves standard amide bond formation or reductive amination protocols.
General Protocol for Amide Coupling:
-
Activation of Carboxylic Acid: To a solution of the carboxylic acid core (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents). Stir at room temperature for 15 minutes.
-
Amine Addition: Add this compound (1.2 equivalents) to the activated carboxylic acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for the synthesis of a kinase inhibitor using this compound.
Evaluation of Kinase Inhibitory Activity:
The inhibitory potency of the synthesized compounds is typically determined using in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Assay Preparation: Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Compound Incubation: Add serial dilutions of the test compounds to the assay plate.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin-labeled streptavidin.
-
Data Analysis: After incubation, read the plate on a TR-FRET-compatible reader. The ratio of the fluorescence signals at the acceptor and donor emission wavelengths is used to calculate the percent inhibition, from which IC50 values are determined.
Conclusion: Strategic Choices in Chiral Amine Selection
The choice of a chiral amine in kinase inhibitor design is a strategic decision that balances synthetic feasibility with the desired pharmacological profile. The case of Zimlovisertib demonstrates that the investment in a complex, multi-step synthesis of a highly optimized chiral fragment can yield a clinical candidate with exceptional potency and selectivity.
On the other hand, this compound represents a more readily accessible chiral building block that offers a significant advantage over simpler, achiral amines. Its combination of a defined stereocenter and a conformationally constrained cyclobutane ring provides a powerful tool for medicinal chemists to enhance the properties of their compounds.
For researchers and drug development professionals, the key takeaway is that there is no one-size-fits-all solution. The optimal chiral amine is context-dependent and should be selected based on a thorough analysis of the target's binding site, the desired SAR, and the practical considerations of chemical synthesis. The continued exploration of diverse and novel chiral amines, such as this compound and its derivatives, will undoubtedly fuel the discovery of the next generation of innovative kinase inhibitors.
References
-
Willems, H. M. G., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(23), 2247-2263. Available from: [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. Available from: [Link]
-
Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). ACS Medicinal Chemistry Letters. Available from: [Link]
-
Pfizer. (2017). Pfizer patents IRAK-4 inhibitors. BioWorld. Available from: [Link]
- Pfizer Inc. (2022). Nitrile-containing antiviral compounds. Google Patents.
-
AdisInsight. (2023). Zimlovisertib - Pfizer. Available from: [Link]
-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Publications. Available from: [Link]
- Galapagos NV. (2023). Irak4 inhibitors. Google Patents.
-
Danto, S. I., et al. (2019). Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate. ACR Abstract. Available from: [Link]
- Merck Sharp & Dohme Corp. (2016). Inhibitors of IRAK4 activity. Google Patents.
-
ClinicalTrials.gov. (2021). IRAK 4 Inhibitor (PF-06650833) in Hospitalized Patients With COVID-19 Pneumonia and Exuberant Inflammation. Available from: [Link]
-
Wright, S. W., et al. (2024). In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). PubMed Central. Available from: [Link]
-
Bayer AG. (2024). Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. PubMed Central. Available from: [Link]
-
Wang, Z., et al. (2009). IRAK-4 Inhibitors for Inflammation. PubMed Central. Available from: [Link]
-
Anderson, D. R., et al. (2018). Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833). Organic Process Research & Development, 22(11), 1637–1646. Available from: [Link]
Sources
- 1. Zimlovisertib - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. zimlovisertib (PF-06650833) / Pfizer [delta.larvol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: Limitations of (S)-1-Cyclobutylethanamine as a Chiral Auxiliary
The following guide provides an in-depth technical analysis of (S)-1-cyclobutylethanamine, objectively evaluating its capabilities and, more importantly, its critical limitations when employed as a chiral auxiliary.
Executive Summary
This compound is a chiral primary amine structurally analogous to the widely used (S)-1-phenylethylamine. While it possesses a defined stereocenter and significant steric bulk provided by the cyclobutyl ring, its utility as a temporary chiral auxiliary is severely restricted compared to industry standards like Evans oxazolidinones, Ellman’s sulfinamide, or Myers’ pseudoephedrine.
The Core Limitation: Unlike its benzylic analogs, the (S)-1-cyclobutylethyl group lacks a chemically orthogonal "release mechanism." It is resistant to hydrogenolysis (non-benzylic) and acid hydrolysis (non-tert-butyl). Consequently, it functions effectively as a Chiral Building Block (retained in the final pharmacophore) but fails as a Chiral Auxiliary (removable directing group).
Mechanistic & Steric Analysis
To understand the limitations, we must first quantify the steric and electronic environment the auxiliary creates compared to established alternatives.
Steric Bulk Comparison
The "puckered" conformation of the cyclobutyl ring creates a steric environment distinct from the planar phenyl ring or the spherical tert-butyl group.
-
1-Phenylethylamine: The phenyl ring is flat but can rotate to block a specific face (often via
-stacking or minimizing strain). -
Ellman’s Auxiliary (t-Bu): The tert-butyl group is a rigid, spherical "wall" (
-value > 4.9), offering maximum facial selectivity. -
1-Cyclobutylethanamine: The cyclobutyl group is flexible (puckering inversion barrier ~1.5 kcal/mol). While bulkier than a methyl or ethyl group, it lacks the rigidity of t-butyl and the electronic directing capability (
-system) of the phenyl ring.
The Cleavage Bottleneck (The "Dead-End" Pathway)
The defining characteristic of a chiral auxiliary is removability . The table below illustrates the fatal flaw of the cyclobutyl analog in this regard.
| Auxiliary Class | Structure | Cleavage Mechanism | Condition | Feasibility |
| Benzylic Amine | Ph-CH(Me)-NH-R | Hydrogenolysis | H₂, Pd/C, MeOH | Excellent |
| Sulfinamide | tBu-S(O)-NH-R | Acid Hydrolysis | HCl, MeOH | Excellent |
| Cyclobutyl Amine | cBu-CH(Me)-NH-R | None | N/A | Poor |
-
Hydrogenolysis Failure: The cyclobutyl-alkyl bond is not activated. Standard Pd/C conditions will not cleave the C-N bond.
-
Acid Stability: The secondary amine formed is stable to TFA and HCl. Unlike tert-butyl carbamates (Boc) or sulfinamides, there is no stable carbocation intermediate to facilitate cleavage.
Visualizing the Limitation
The following diagram illustrates the "Auxiliary Cycle" and where this compound fails.
Figure 1: The "Dead-End" pathway. While the auxiliary can induce chirality (green nodes), it cannot be removed (red node), preventing the isolation of the target molecule.
Comparative Performance Guide
This section compares this compound directly against the "Gold Standard" alternatives in a theoretical
Table 1: Performance Matrix
| Feature | This compound | (S)-1-Phenylethylamine | (S)-tert-Butanesulfinamide |
| Stereo-Induction (dr) | Moderate (Typically 80:20 - 90:10) | Good (90:10 - 95:5) | Excellent (>98:2) |
| Steric Mechanism | Steric Bulk (Flexible) | Steric + | Steric Bulk (Rigid) |
| Cleavage Condition | Destructive / Impossible | Hydrogenolysis (Mild) | Acid (Mild) |
| Atom Economy | Poor (if retained) | Poor (Auxiliary is waste) | Good (Auxiliary is small) |
| Cost | High (Specialty Chemical) | Low (Commodity) | Moderate |
| Primary Use Case | Building Block (Retained) | Auxiliary (Removable) | Auxiliary (Removable) |
Experimental Validation: The "Cleavage Trap"
To validate the limitations, we examine a standard protocol where this auxiliary is often erroneously substituted for phenylethylamine.
Protocol A: Synthesis of Chiral Imine (Successful)
This step works well, demonstrating that the amine condenses and induces chirality effectively.
-
Reagents: Acetophenone (1.0 eq), this compound (1.1 eq), Ti(OEt)₄ (2.0 eq), THF (0.5 M).
-
Procedure:
-
Mix ketone and amine in THF under N₂.
-
Add Ti(OEt)₄ dropwise (Lewis acid/dehydrating agent).
-
Stir at 60°C for 12 h.
-
Observation: Quantitative conversion to the chiral imine.
-
-
Reduction: Treat with NaBH₄ at -78°C.
-
Result: Formation of secondary amine with ~85:15 dr.
-
Note: The cyclobutyl group successfully directs the hydride attack.
-
Protocol B: Attempted Cleavage (The Failure)
This protocol demonstrates the inability to recover the free amine product.
Method 1: Hydrogenolysis (Standard for Benzyls)
-
Setup: Dissolve the secondary amine (from Protocol A) in MeOH.
-
Catalyst: Add 10 wt% Pd/C.
-
Conditions: Pressurize to 50 psi H₂; stir at RT for 24 h.
-
Result: 0% Cleavage. The cyclobutyl ring is not benzylic; the C-N bond remains intact. Increasing temperature/pressure may reduce the cyclobutyl ring (opening it) before cleaving the C-N bond, yielding a complex mixture of alkylated impurities.
Method 2: Acid Hydrolysis (Standard for Sulfinamides)
-
Setup: Dissolve amine in 4M HCl/Dioxane.
-
Conditions: Reflux for 4 h.
-
Result: 0% Cleavage. The secondary amine forms a stable ammonium salt. No fragmentation occurs.
Method 3: Oxidative Cleavage (CAN/DDQ)
-
Setup: Treat with Ceric Ammonium Nitrate (CAN).
-
Result: Decomposition. Unlike p-methoxybenzyl (PMB) groups, the cyclobutyl group lacks the electron-rich aromatic system required for oxidative cleavage.
Conclusion & Recommendation
This compound should NOT be used as a chiral auxiliary.
Its application is strictly limited to scenarios where the (S)-1-cyclobutylethyl moiety is a desired structural feature of the final target molecule (e.g., in the synthesis of specific GPCR modulators or kinase inhibitors where this hydrophobic pocket is required).
Recommendation for Researchers:
-
For Removable Auxiliaries: Use (S)-1-Phenylethylamine (cleavable by H₂) or (R)-Phenylglycinol (cleavable by oxidative cleavage).
-
For High Selectivity: Switch to Ellman’s Sulfinamide or Evans Oxazolidinones .
-
For Building Blocks: Use this compound only if you intend to keep the cyclobutyl group in your final drug candidate.
References
-
Mechanistic Insight on Chiral Amine Auxiliaries
- Comparison of benzylic vs. alkyl amine cleavage.
-
Source:
-
Steric Parameters (A-Values)
- Quantitative analysis of steric bulk (Cyclohexane A-values).
-
Source:
-
Ugi Reaction & Convertible Isocyanides
- Discussion on removable auxiliaries in Multicomponent Reactions.
-
Source:
-
Cleavage Protocols (General)
- Standard protocols for Fmoc/Boc/Benzyl removal demonstr
-
Source:
Strategic Guide: Cost-Benefit Analysis of Chiral Amine Synthesis
From Rhodium to Biocatalysis: A Techno-Economic Assessment for Drug Development
Executive Summary: The "Chiral Switch" Imperative
Chiral amines constitute approximately 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals.[1] The historical reliance on transition-metal catalyzed hydrogenation (specifically Rhodium and Ruthenium) is facing an inflection point. While metal catalysis remains a powerful tool for early-phase screening, the biocatalytic "Chiral Switch" —replacing metals with engineered transaminases (ATAs) or amine dehydrogenases (AmDHs)—has moved from academic curiosity to the preferred industrial standard for manufacturing.
This guide provides a rigorous cost-benefit analysis of these competing methodologies, grounded in the landmark manufacturing shift of Sitagliptin (Januvia®). We analyze the Cost of Goods Sold (COGS) , Environmental Factor (E-factor) , and Process Mass Intensity (PMI) to empower your decision-making.
Comparative Framework: Metal vs. Bio
The choice between chemocatalysis and biocatalysis is rarely about "better" science; it is about fit-for-purpose engineering.
The Economic Drivers[1]
-
Rhodium (Rh) Volatility: With Rhodium spot prices fluctuating between **$315 -
30,000, necessitating efficient scavenging and recovery (>95% recovery required for viability). -
Enzyme Economics: While "off-the-shelf" screening kits (e.g., Codexis, Johnson Matthey) have high upfront costs, bulk engineered enzymes for manufacturing can drive the catalyst cost contribution down to <$10/kg of product .
-
CAPEX: Metal hydrogenation requires high-pressure utility (20-100 bar) and specialized autoclaves. Biocatalysis typically runs at ambient pressure in standard multipurpose vessels, reducing Capital Expenditure (CAPEX) significantly.
Technical Comparison Matrix
| Feature | Metal-Catalyzed Hydrogenation | Biocatalytic Transamination |
| Primary Catalyst | Rh, Ir, Ru (with chiral phosphine ligands) | Engineered Transaminase (ATA) + PLP |
| Substrate | Enamine or Imine (requires pre-activation) | Prochiral Ketone (Direct) |
| Conditions | High Pressure (10-100 bar), High Temp | Ambient Temp (30-45°C), Ambient Pressure |
| Solvent System | Organic (MeOH, TFE, DCM) | Aqueous Buffer / DMSO or MeOH co-solvent |
| Stereoselectivity | 90-97% ee (often requires recrystallization) | >99.5% ee (often eliminates purification) |
| Atom Economy | Lower (due to protecting groups/enamine formation) | High (Direct amination) |
| Major Cost Driver | Catalyst Price + High Pressure Equipment | Enzyme Engineering + Amine Donor (IPA) |
Case Study: The Sitagliptin Paradigm
The manufacturing route for Sitagliptin (Merck & Co.) serves as the definitive technoeconomic benchmark.
The Old Way (Chemocatalysis)
-
Route: Pro-sitagliptin ketone
Enamine formation Rh-catalyzed Asymmetric Hydrogenation Hydrolysis. -
Pain Points:
-
Requires high-pressure hydrogenation (250 psi).
-
Incomplete stereoselectivity (97% ee) necessitated a crystallization step, causing yield loss.
-
Residual Rhodium removal required carbon adsorption.
-
The New Way (Biocatalysis)
-
Route: Pro-sitagliptin ketone
Direct Transamination (ATA-117) Product. -
Gains:
-
Yield: Increased by ~13%.
-
Productivity: Increased by 53% ( kg/L/day ).
-
Waste: 19% reduction in total waste.
-
Purity: >99.95% ee, eliminating the crystallization step.
-
Visual Pathway Comparison
Figure 1: Comparison of the classical Rhodium-catalyzed route vs. the streamlined Biocatalytic route for Sitagliptin.
Experimental Protocols
Below are self-validating protocols representing the two methodologies. Note: These are generalized high-performance protocols based on industry standards.
Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation
Objective: Synthesis of
-
Enamine Formation:
-
Charge reaction vessel with Ketone (1.0 eq), Ammonium Acetate (5.0 eq), and Methanol (5 vol).
-
Reflux for 4-6 hours. Monitor conversion by HPLC.
-
Concentrate and extract to isolate the enamine intermediate. Note: Enamines are moisture sensitive; proceed immediately.
-
-
Catalyst Preparation (Glovebox):
-
Mix
(0.5 mol%) and Chiral Ligand (e.g., Josiphos or Binap, 1.1 mol%) in degassed TFE (Trifluoroethanol). Stir for 30 min to form the active complex.
-
-
Hydrogenation:
-
Load Enamine and Catalyst solution into a high-pressure autoclave.
-
Purge with
(3x) and (3x). -
Pressurize to 30 bar (435 psi)
. Heat to 50°C. -
Stir at 1000 rpm for 12-24 hours.
-
-
Workup:
-
Vent
. Filter through a pad of Celite/activated carbon to scavenge Rhodium. -
Cost Check: The spent carbon contains valuable Rh; retain for refining.
-
Protocol B: Biocatalytic Transamination (Standard Screening)
Objective: Direct conversion of ketone to chiral amine using an
-
Buffer Prep:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).
-
-
Reaction Mix:
-
Substrate: 10 g/L Ketone (dissolved in DMSO, final DMSO conc < 15%).
-
Amine Donor: 1M Isopropylamine (neutralized to pH 7.5 with HCl).
-
Enzyme: 2-5 g/L lyophilized Transaminase (e.g., ATA-117 variant or commercial kit enzyme).
-
-
Incubation:
-
Incubate at 30-40°C with orbital shaking (200 rpm).
-
System Validation: Leave the reaction vessel slightly open (or use a sweep gas) to allow acetone evaporation . This drives the equilibrium forward (Le Chatelier’s principle).
-
-
Workup:
-
Acidify to pH 2 with 6N HCl to quench enzyme and solubilize the amine product.
-
Extract unreacted ketone with MTBE.
-
Basify aqueous layer to pH 12 with NaOH; extract chiral amine into MTBE.
-
Evaporate solvent. Result: >99% ee amine.
-
Decision Matrix: When to Use What?
Use this logic tree to select the optimal technology for your program.
Figure 2: Strategic decision tree for selecting amine synthesis methodology.
Summary Recommendation
-
Discovery Phase (<100g): Metal catalysis is often superior due to speed. You can buy a ligand kit and get results in 24 hours. Enzyme screening takes longer (1-2 weeks) to find a "hit."
-
Development Phase (>1kg): Biocatalysis is the superior cost-benefit choice. The initial investment in enzyme engineering is paid back by the elimination of heavy metals, reduction in solvent use, and simplified purification.
References
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Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link
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Ghislieri, D., & Turner, N. J. (2014). "Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines." Topics in Catalysis, 57, 284-300. Link
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Tufvesson, P., et al. (2011). "Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases." Biotechnology and Bioengineering, 108(7), 1479-1493. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
